Gst-FH.4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H20N6O3S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C20H20N6O3S/c1-12-18(23-25-26(12)14-7-5-6-8-15(14)27-2)19-22-20(30-24-19)21-13-9-10-16(28-3)17(11-13)29-4/h5-11H,1-4H3,(H,21,22,24) |
Clé InChI |
ZNBWMKXNYIXLSW-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanistic Insights of GST-FH.4 and the GST-4 Signaling Axis
This technical guide provides a detailed overview of the compound GST-FH.4 and the distinct enzyme Glutathione (B108866) S-transferase 4 (GST-4). Due to the specificity of the query and the information available, this document addresses both entities to ensure a comprehensive response for researchers, scientists, and drug development professionals. This compound is a chemical inhibitor of Glutathione S-transferase (GST) activity, often identified as a frequent false positive in high-throughput screening. In contrast, GST-4 is a crucial enzyme involved in cellular detoxification and stress response, particularly well-studied in the model organism Caenorhabditis elegans.
Part 1: this compound - A Chemical Inhibitor of GST
This compound is a compound recognized for its inhibitory action on Glutathione S-transferase (GST). It is categorized as a frequent false positive hit in screens involving the interaction between GST and glutathione (GSH)[1][2][3]. Its primary mechanism of action is the direct inhibition of GST enzyme activity.
Quantitative Data: Inhibitory Potency
The inhibitory effect of this compound on GST activity has been quantified, providing a key metric for its potency.
| Compound | Target | IC50 |
| This compound | Glutathione S-transferase (GST) | 24.38 μM[1][2][3] |
Experimental Protocols: GST Activity Assay
The determination of the IC50 value for this compound involves a GST activity assay. A common method is the CDNB (1-chloro-2,4-dinitrobenzene) assay.
Principle: This assay measures the conjugation of glutathione (GSH) to the substrate CDNB, a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity.
Materials:
-
GST enzyme
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing buffer, GSH, and CDNB in each well of a microplate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the GST enzyme to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Logical Relationship: this compound Inhibition
Caption: Logical diagram illustrating the inhibitory action of this compound on the catalytic function of GST.
Part 2: GST-4 - A Key Player in Cellular Stress Response
Glutathione S-transferase 4 (GST-4) is an important enzyme in the phase II antioxidant response, playing a significant role in protecting cells from oxidative stress. Its transcriptional regulation is a key aspect of its mechanism of action and has been extensively studied in C. elegans.
Transcriptional Regulation of gst-4
The expression of the gst-4 gene is controlled by multiple signaling pathways, primarily in response to oxidative stress and growth factor signaling.
Signaling Pathways
1. SKN-1/Nrf2 Pathway (Oxidative Stress Response): Under conditions of oxidative stress, the transcription factor SKN-1 (the C. elegans ortholog of mammalian Nrf2) translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter region of target genes, including gst-4, to induce their transcription[4][5].
2. EGF Signaling Pathway: The Epidermal Growth Factor (EGF) signaling pathway can also lead to the transcriptional activation of gst-4, independently of SKN-1. This pathway involves the transcription factor EOR-1, which acts downstream of the Ras-ERK kinase cascade[4][6]. Increased EGF signaling, for instance, through a gain-of-function mutation in the EGF receptor, results in enhanced gst-4 transcription[4].
Caption: Signaling pathways regulating the transcription of the gst-4 gene.
Quantitative Data: Regulation of gst-4 Expression
Studies have quantified the change in gst-4 expression in response to activators of the EGF signaling pathway.
| Condition | Reporter System | Fold Increase in Expression |
| Royalactin Treatment | gst-4p::gfp | ~60% increase in fluorescence[4] |
| EGF Receptor Gain-of-Function Mutant | gst-4p::gfp | ~60% increase in fluorescence[4] |
Experimental Protocols: Analyzing gst-4 Transcription
1. gst-4 Promoter-Driven GFP Reporter Assay in C. elegans
Principle: This protocol uses a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter (gst-4p::gfp). The intensity of GFP fluorescence serves as a quantitative readout for the transcriptional activity of gst-4.
Materials:
-
Transgenic C. elegans strain CL2166 (gst-4p::gfp)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
Compound of interest (e.g., Royalactin)
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Synchronize a population of C. elegans CL2166.
-
Prepare NGM plates containing the compound of interest at the desired concentration. Control plates should contain the vehicle control. Seed the plates with E. coli OP50.
-
Transfer synchronized L1 larvae to the prepared plates and incubate at 20°C.
-
At a specific time point (e.g., day 1 of adulthood), mount the worms on a slide.
-
Capture fluorescence images of the worms under a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the worms using image analysis software.
-
Compare the fluorescence intensity between the treated and control groups to determine the effect on gst-4 transcription.
2. RNA Interference (RNAi) for Gene Knockdown
Principle: RNAi is used to silence the expression of specific genes (e.g., skn-1, eor-1) to investigate their role in the regulation of gst-4.
Materials:
-
C. elegans strain of interest (e.g., gst-4p::gfp)
-
NGM plates containing ampicillin (B1664943) and IPTG
-
E. coli HT115 strain carrying the RNAi vector for the target gene
-
E. coli HT115 with an empty vector (control)
Procedure:
-
Streak the RNAi bacterial clones on LB agar plates with appropriate antibiotics and grow overnight.
-
Inoculate a single colony into LB broth and grow to a suitable OD.
-
Seed the NGM/ampicillin/IPTG plates with the RNAi bacteria and allow the lawn to grow.
-
Place synchronized L1 worms onto the RNAi plates.
-
Grow the worms to the desired stage.
-
Assess the phenotype of interest (e.g., GFP expression from the gst-4 promoter) to determine the effect of the gene knockdown.
Experimental Workflow: Investigating gst-4 Regulation
Caption: A generalized experimental workflow for studying the transcriptional regulation of gst-4 in C. elegans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1358386-87-4| GlpBio [glpbio.cn]
- 3. This compound | TargetMol [targetmol.cn]
- 4. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GST-4-Dependent Suppression of Neurodegeneration in C. elegans Models of Parkinson’s and Machado-Joseph Disease by Rapeseed Pomace Extract Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding Gst-FH.4 as a frequent hitter
An In-depth Technical Guide to Understanding Gst-FH.4 as a Frequent Hitter
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of high-throughput screening (HTS) for drug discovery, the identification of genuine lead compounds is frequently complicated by the presence of "frequent hitters" (FHs). These molecules repeatedly appear as active in various unrelated assays, not due to specific interaction with the intended biological target, but through non-specific mechanisms or interference with the assay technology itself. A specific and problematic class of frequent hitters are those that interfere with the Glutathione (B108866) S-Transferase (GST) and glutathione (GSH) interaction, a widely used system for protein purification and in vitro assays. This guide provides a detailed examination of this compound as a representative example of a GST frequent hitter, outlining the mechanisms of interference, experimental protocols for identification, and data interpretation.
Frequent hitters, also known as Pan-Assay Interference Compounds (PAINS), represent a significant challenge in early-stage drug discovery, leading to the misallocation of resources towards non-viable candidates.[1][2][3][4] These compounds can exhibit promiscuous activity through various mechanisms including chemical aggregation, redox cycling, and interference with assay signals.[1][5] GST frequent hitters are a subclass of these compounds that specifically disrupt the binding of GST-tagged proteins to glutathione, a common method for immobilizing or detecting proteins in HTS assays.[6]
Mechanism of Interference by GST Frequent Hitters
The primary mechanism by which compounds like this compound act as frequent hitters in assays utilizing the GST-GSH system is through the disruption of the GST-GSH interaction.[6][7] This interference can occur through several potential mechanisms:
-
Competitive Binding: The compound may possess structural motifs that allow it to bind to the glutathione-binding site on the GST protein, thereby competitively inhibiting the binding of glutathione itself.[7]
-
Covalent Modification: Electrophilic compounds can covalently modify either the GST protein or glutathione, preventing their interaction.[7]
-
Non-specific Binding: The compound may bind to other sites on the GST protein, inducing conformational changes that allosterically inhibit the glutathione binding site.[7]
This interference leads to a false positive signal, suggesting inhibition of the intended target, when in reality, the compound is merely disrupting the assay's detection machinery. A study identified 53 such compounds that specifically affect GST/GSH binding without influencing other common assay tags like His-tag/Ni2+-NTA interactions.[6]
Experimental Protocols for Identification of GST Frequent Hitters
To distinguish true inhibitors from GST frequent hitters like this compound, a series of counter-screens and confirmatory assays are essential. The following protocols are based on methodologies described for identifying GST-FH compounds.[6]
Primary High-Throughput Screening
-
Assay Principle: The initial screen is typically an assay that relies on the GST-GSH interaction for signal generation, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[5][6] In this format, a GST-tagged protein is captured by glutathione-coated acceptor beads.
-
Procedure:
-
A library of compounds is screened against the target of interest in an assay format utilizing the GST-GSH interaction.
-
Compounds that show a significant reduction in the assay signal are identified as primary "hits."
-
Counter-Screening to Eliminate Non-Specific Assay Interference
-
Assay Principle: To rule out compounds that interfere with the general assay technology (e.g., AlphaScreen beads, luciferase reporters), counter-screens are performed using different protein tag systems.[6][8]
-
Procedure:
-
Primary hits are tested in parallel assays that use alternative tag systems, such as His-tag/Ni-NTA, StrepII/Strep-Tactin, or biotin/streptavidin.[6]
-
Compounds that show activity only in the GST-GSH based assay and not in the alternative tag assays are prioritized as potential GST-FHs.
-
Confirmatory Assays for GST-GSH Interaction Disruption
-
Assay Principle: A direct assay is performed to confirm that the compound inhibits the interaction between GST and glutathione.
-
Procedure:
-
An AlphaScreen assay is set up with only GST-tagged protein and glutathione-coated acceptor beads, without the primary biological target.
-
The candidate GST-FH compounds are titrated to determine their potency (e.g., IC50) in disrupting the GST-GSH interaction.
-
Compounds that demonstrate a dose-dependent inhibition in this assay are confirmed as GST frequent hitters.[6]
-
Orthogonal Assays
-
Assay Principle: To further validate that the observed activity is due to interference with the GST-GSH system, the compound can be tested in assays that use an antibody-based detection method for the GST-tag instead of glutathione.[6]
-
Procedure:
-
The primary assay is repeated, but instead of glutathione-coated beads, an anti-GST antibody conjugated to the acceptor bead is used.
-
Compounds that were active in the glutathione-based assay but are inactive in the antibody-based assay are confirmed to be specific GST-GSH interaction inhibitors.[6]
-
Data Presentation: Criteria for GST Frequent Hitter Identification
The identification of a compound as a GST frequent hitter is based on a multi-step data analysis process. The following table summarizes the key criteria derived from a study that identified 53 GST-FHs.[6]
| Parameter | Criteria for GST-FH Classification | Rationale |
| Signal Reduction in GST-based Assays | Signal reduction to less than 70% in at least two independent GST-based HTS campaigns. | To identify compounds that consistently show inhibitory activity in assays relying on the GST-GSH interaction. |
| Signal in Non-GST-based Assays | Signal remains above 80% in assays using alternative tags (e.g., His-tag, StrepII-tag, Biotin-tag). | To exclude compounds that are general assay interference compounds (PAINS) and not specific to the GST-GSH system. |
| Difference in Signal Means | The difference in the mean signal between GST-containing and non-GST-containing assays is greater than 30%. | To provide a quantitative measure of the specificity of the interference towards the GST-GSH interaction. |
| Confirmatory Assay | Dose-dependent inhibition in a direct GST-GSH interaction assay (e.g., AlphaScreen with only GST and GSH-beads). | To confirm that the compound directly disrupts the binding of GST to glutathione. |
| Orthogonal Assay | No significant activity in an antibody-based GST detection assay. | To provide orthogonal evidence that the interference is specific to the glutathione-binding mechanism and not the GST protein itself. |
Visualization of Interference Mechanism
The following diagrams illustrate the intended signaling pathway in a typical GST-based proximity assay and how a GST frequent hitter, such as this compound, disrupts this process.
Caption: Intended signaling in a GST-based proximity assay.
Caption: Interference by this compound disrupting the GST-GSH interaction.
Conclusion
Understanding and identifying GST frequent hitters like this compound is crucial for the efficiency and success of drug discovery campaigns. By employing a systematic approach of counter-screening and orthogonal assays, researchers can effectively triage these nuisance compounds and focus resources on genuine hits. The substructural features of identified GST-FHs can also be used to develop computational filters to proactively flag potential frequent hitters in screening libraries. The continued characterization and public dissemination of information regarding frequent hitters are vital for improving the robustness of high-throughput screening and the overall productivity of drug discovery research.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of Gst-FH.4
An In-depth Technical Guide on the Discovery and Characterization of Gst-FH.4 and the Broader Glutathione (B108866) S-transferase Family
Introduction
This technical guide provides a comprehensive overview of the current understanding of this compound, a compound known for its interaction with the Glutathione S-transferase (GST) family of enzymes. While specific research on the discovery and detailed characterization of this compound is limited, this document consolidates the available information and expands upon the broader context of GSTs, which are critical enzymes in cellular detoxification and signaling. The guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.
This compound: A Frequent False Positive in GST Assays
This compound is a compound complex recognized as a frequent false positive hit (FH) in high-throughput screening assays designed to study the interaction between Glutathione S-transferase (GST) and glutathione (GSH). Its primary significance in a research context is as an inhibitor of GST activity.
Quantitative Data
The inhibitory effect of this compound on GST activity has been quantified, and the available data is summarized in the table below.
| Compound | Target | Activity | Value |
| This compound | Glutathione S-transferase (GST) | Inhibition (IC50) | 24.38 µM |
The Glutathione S-transferase (GST) Family
Glutathione S-transferases (GSTs) are a family of enzymes found in both prokaryotic and eukaryotic organisms. They play a crucial role in Phase II metabolic detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to a wide variety of xenobiotic and endogenous electrophilic substrates. This process renders the substrates more water-soluble, facilitating their removal from the cell.
There are several classes of cytosolic GSTs in mammals, including alpha, mu, pi, theta, zeta, omega, and sigma. The alpha class of GSTs, which includes GSTA4, is particularly effective at detoxifying products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE).
Signaling Pathways Involving GSTs
GSTs are not only involved in detoxification but also play significant roles in cellular signaling pathways, particularly in response to oxidative stress.
Regulation of Stress-Activated Signaling Pathways
GSTs can modulate key signaling pathways involved in apoptosis, stress response, and proliferation, such as the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) pathways. The activity of these pathways can be influenced by reactive oxygen species (ROS) and products of lipid peroxidation like 4-HNE. By conjugating GSH to 4-HNE, GSTs can prevent the activation of JNK, a kinase that can promote apoptosis.
Transcriptional Activation of gst-4 by EGF Signaling
In the nematode C. elegans, the expression of gst-4, a gene encoding a glutathione S-transferase, is commonly used as a marker for the activity of the transcription factor SKN-1 in response to oxidative stress. However, research has shown that gst-4 can also be transcriptionally activated by the epidermal growth factor (EGF) signaling pathway, independently of SKN-1. This alternative activation pathway involves the transcription factor EOR-1.
An In-depth Technical Guide to the Binding Affinity of Glutathione S-Transferase (GST) for Glutathione
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the binding characteristics between Glutathione (B108866) S-Transferase (GST) and its substrate, glutathione. While the specific construct "Gst-FH.4" is not documented in publicly available literature, this guide focuses on the foundational GST-glutathione interaction, which is the basis for the widely used GST-tag protein purification and interaction analysis system. The principles, quantitative data, and experimental protocols detailed herein are directly applicable to any research involving GST-fusion proteins.
The GST-tag system leverages the strong, specific affinity of the GST protein for immobilized glutathione. This interaction allows for a robust, one-step purification of GST-tagged recombinant proteins under mild, non-denaturing conditions, which helps preserve the protein's function and antigenicity. The GST tag, a 26 kDa protein, can also enhance the solubility and stability of its fusion partner.
Data Presentation: Binding Affinity of GST for Glutathione
The binding affinity between GST and glutathione can be influenced by experimental conditions such as pH and temperature. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of this interaction, providing values for the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Below is a summary of quantitative data for the binding of Schistosoma japonicum GST (SjGST) to reduced glutathione (GSH).
| Analyte | Ligand | Method | Temperature (°C) | pH | Dissociation Constant (Kd) (µM) | Enthalpy (ΔH) (kJ/mol) | Source |
| SjGST | GSH | ITC | 25 | 6.5 | 63.3 ± 12.4 | -11.4 ± 0.8 | |
| SjGST | GSH | ITC | 25 | 8.5 | Statistically higher affinity than at pH 6.5 | - | |
| SjGST | GSH | ITC | 15-30 | 6.5 | Not explicitly stated, but binding is enthalpically favorable across the range. | Varies with temperature |
Experimental Protocols
Detailed methodologies for the purification of GST-tagged proteins and the characterization of their binding affinity are crucial for reproducible and accurate results.
Affinity Purification of GST-Tagged Proteins using Glutathione-Agarose
This protocol describes the purification of a GST-fusion protein from an E. coli lysate using glutathione-agarose beads in a column chromatography format.
A. Materials and Reagents:
-
Lysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.3, supplemented with 1 mg/ml lysozyme (B549824) and protease inhibitors.
-
Binding/Wash Buffer: PBS, pH 7.3.
-
Elution Buffer: 50 mM Tris-HCl, 10-50 mM reduced glutathione, pH 8.0.
-
Glutathione-Agarose Resin: A 50% slurry in an appropriate storage buffer (e.g., 20% ethanol).
B. Protocol Steps:
-
Cell Lysis:
-
Thaw a frozen E. coli cell pellet expressing the GST-tagged protein on ice.
-
Resuspend the cell pellet in 2-5 ml of ice-cold Lysis Buffer per gram of wet cells.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Sonicate the lysate on ice to reduce viscosity from nucleic acids.
-
Clarify the lysate by centrifugation at >10,000 x g for 15-30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Column Preparation and Equilibration:
-
Resuspend the glutathione-agarose resin to create a homogenous slurry.
-
Add the desired volume of slurry to a chromatography column and allow the resin to settle.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Protein Binding:
-
Apply the clarified cell lysate to the equilibrated column.
-
The binding kinetics of GST to glutathione are relatively slow; therefore, a low flow rate (e.g., 0.2-1.0 ml/min) is recommended to ensure maximum binding. For very low concentration samples, the lysate can be recirculated through the column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound GST-fusion protein by applying 2-5 column volumes of Elution Buffer. The free glutathione in the buffer competes with the immobilized glutathione, releasing the protein from the resin.
-
Collect the eluate in fractions.
-
Analyze the eluted fractions for the presence of the purified protein using SDS-PAGE and determine the concentration using a Bradford or BCA assay.
-
Kinetic Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines a general procedure for analyzing the interaction between a captured GST-fusion protein and an analyte.
A. Materials and Reagents:
-
SPR Instrument and Sensor Chip: A CM5 sensor chip is commonly used for antibody immobilization.
-
Immobilization Kit: Includes N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine.
-
Ligand: High-purity anti-GST antibody.
-
Analyte: The molecule whose
An In-depth Technical Guide on the Interaction of Gst-FH.4 with the GST-GSH Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glutathione (B108866) S-Transferases and the GST-GSH Complex
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification.[1] They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell. This process is a cornerstone of Phase II metabolism, protecting cellular macromolecules from damage by reactive electrophiles. The GST-GSH complex is central to this detoxification activity, with the enzyme binding both GSH and the electrophilic substrate in its active site to facilitate the conjugation reaction.
Beyond detoxification, GSTs are also involved in a variety of other cellular processes, including the regulation of signaling pathways that control cell proliferation and apoptosis. For instance, specific GST isoforms can modulate the mitogen-activated protein kinase (MAPK) signaling pathway through direct protein-protein interactions.[1] Given their crucial roles in cellular protection and signaling, GSTs are significant targets in drug development, particularly in the context of cancer therapy where their overexpression can contribute to multidrug resistance.
Gst-FH.4: A Frequent Hitter and Inhibitor of GST
This compound is a small molecule that has been identified as an inhibitor of Glutathione S-transferase (GST) activity. It is also classified as a "frequent hitter" (FH), a term used in high-throughput screening (HTS) to describe compounds that are active in a large number of unrelated assays.[2][3] Such compounds are often false positives, interfering with the assay technology rather than interacting specifically with the intended biological target. This compound, in particular, is noted for producing false positive hits in assays that rely on the interaction between GST and GSH for signal generation.[2][3]
Chemical Properties of this compound
The key chemical identifiers for this compound are provided below:
-
Chemical Formula: C₂₀H₂₀N₆O₃S
-
Molecular Weight: 424.48 g/mol
-
CAS Number: 1358386-87-4[2]
-
SMILES: COC1=C(C=CC=C1)N2N=NC(C3=NSC(NC4=CC=C(C(OC)=C4)O)=C3)=C2[2]
Quantitative Data on GST Inhibition
The primary quantitative measure of this compound's interaction with GST is its inhibitory potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | GST | Enzyme Activity Assay | 24.38 | [2][3] |
The Phenomenon of Frequent Hitters in GST-Based Assays
The designation of this compound as a "frequent hitter" warrants a deeper discussion of this common challenge in drug discovery. Frequent hitters, also known as Pan-Assay Interference Compounds (PAINS), are molecules that appear to be active against a wide range of biological targets in HTS campaigns.[4][5] This apparent promiscuity is often not due to specific, high-affinity binding to multiple targets, but rather to non-specific mechanisms that interfere with the assay itself.
Common mechanisms of frequent hitters include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.
-
Chemical Reactivity: Electrophilic compounds can covalently modify proteins, leading to irreversible inhibition.
-
Interference with Assay Signal: Some molecules can absorb light or fluoresce at the same wavelengths used for assay readout, leading to false signals. They can also inhibit reporter enzymes used in the assay.
-
Disruption of Protein-Protein Interactions: In the context of GST pull-down assays, frequent hitters can disrupt the interaction between the GST-tagged "bait" protein and its "prey," or interfere with the binding of the GST tag to the glutathione-coated beads.
The identification of frequent hitters is a critical step in the hit validation process to avoid wasting resources on compounds that are unlikely to be developed into specific and effective drugs.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GST inhibition and the identification of frequent hitters.
GST Enzyme Activity and Inhibition Assay
This protocol describes a common method for measuring GST activity and determining the IC50 of an inhibitor like this compound, using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
Materials:
-
Purified GST enzyme
-
This compound or other test inhibitor
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GSH (e.g., 100 mM in water).
-
Prepare a stock solution of CDNB (e.g., 100 mM in ethanol).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Prepare a reaction master mix containing assay buffer, GSH (final concentration 1 mM), and CDNB (final concentration 1 mM).
-
In separate wells of the 96-well plate, add a fixed amount of GST enzyme.
-
Add varying concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Initiate the reaction by adding the reaction master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm.
-
Take kinetic readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
GST Pull-Down Assay for Identifying Interaction Interference
This protocol is used to study protein-protein interactions where one protein is expressed as a GST-fusion protein. It can also be adapted to test if a compound like this compound interferes with the GST-glutathione interaction.[2]
Materials:
-
GST-tagged "bait" protein
-
"Prey" protein (from a cell lysate or purified)
-
Glutathione-sepharose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution Buffer (e.g., Binding buffer with 10-20 mM reduced glutathione)
-
This compound or other test compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Protein Immobilization:
-
Incubate the GST-tagged bait protein with equilibrated glutathione-sepharose beads to allow binding.
-
Wash the beads to remove unbound protein.
-
-
Interaction Assay:
-
Incubate the immobilized bait protein with the prey protein source in the presence of varying concentrations of this compound. Include a control with no compound.
-
-
Washing:
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the prey protein to determine if the interaction was disrupted by this compound.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the GST-GSH system and the identification of inhibitors.
Caption: The enzymatic reaction catalyzed by Glutathione S-Transferase (GST).
Caption: Workflow for a GST enzyme inhibition assay to determine the IC50 of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:1358386-87-4| GlpBio [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dfwdentalsupply.com [dfwdentalsupply.com]
- 6. This compound | TargetMol [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6,6,8,8-Tetraphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrol | C24H24O8Si4 | CID 53432723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gst-FH.4: A Technical Guide for its Application as a Tool Compound in GST Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous compounds. In drug discovery, particularly in high-throughput screening (HTS) campaigns, the GST-GSH interaction is frequently utilized as a detection method for protein-protein interactions or enzyme assays involving GST-tagged fusion proteins. However, this system is prone to interference by small molecules that directly inhibit the GST-GSH interaction, leading to false-positive results. These compounds are often referred to as "frequent hitters." Gst-FH.4 is a small molecule identified as a frequent hitter that specifically disrupts the GST-GSH interaction. This technical guide provides an in-depth overview of this compound as a tool compound, including its mechanism of action, quantitative data, and detailed experimental protocols for identifying similar GST frequent hitters.
Introduction to Glutathione S-Transferases and the "Frequent Hitter" Phenomenon
Glutathione S-transferases (GSTs) are pivotal phase II detoxification enzymes that protect cells from oxidative stress and cytotoxic compounds. The GST fusion protein system is a widely adopted platform in biochemical assays due to the high affinity and specific interaction between GST and its substrate, glutathione (GSH). This interaction is exploited in various applications, including protein purification and in vitro assays for drug screening.
A significant challenge in HTS campaigns utilizing the GST-GSH system is the emergence of "frequent hitters" (FHs). These are compounds that appear as hits in multiple, unrelated screens, not due to specific inhibition of the target of interest, but through interference with the assay technology itself. In the context of GST-based assays, GST-FHs are compounds that directly inhibit the interaction between GST and GSH, thereby producing a false-positive signal. This compound is a representative example of such a compound, serving as a valuable tool for counter-screening and for understanding the promiscuous inhibition of the GST-GSH binding.[1]
This compound: A Profile
This compound is a small molecule compound that has been characterized as an inhibitor of the Glutathione S-transferase (GST) activity. Its primary utility in a research setting is as a control compound to identify and eliminate false positives in HTS campaigns that rely on the interaction between GST and glutathione (GSH).
Mechanism of Action
This compound acts as a direct inhibitor of the GST enzyme. It interferes with the binding of glutathione to the GST protein, thereby disrupting the formation of the GST-GSH complex. This inhibitory action is specific to the GST-GSH interaction and has been shown not to affect other protein-protein interaction detection systems, such as those based on His-tag/Ni-NTA binding.[1] The identification of such compounds is critical for the validation of hits from primary screens.
Quantitative Data
The inhibitory potency of this compound against the GST-GSH interaction has been quantified, providing a benchmark for its activity. This data is essential for researchers looking to use this compound as a positive control for GST-GSH interaction inhibitors.
| Compound | Target | IC50 (µM) |
| This compound | Glutathione S-transferase (GST) | 24.38 |
Table 1: Inhibitory concentration (IC50) of this compound against GST.
Experimental Protocols: Identification of GST Frequent Hitters
The following protocol is a detailed methodology for identifying GST frequent hitters, based on the approach used to characterize compounds like this compound. The primary technology employed is the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).[1]
Principle of the AlphaScreen Assay for GST-GSH Interaction
The AlphaScreen technology is a bead-based assay that measures molecular interactions. In the context of the GST-GSH interaction, a GST-tagged protein is captured by anti-GST antibody-coated acceptor beads, while a biotinylated binding partner is captured by streptavidin-coated donor beads. When the two proteins interact, the beads are brought into close proximity (≤200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Compounds that inhibit the GST-GSH interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.
Materials and Reagents
-
GST-tagged protein
-
Biotinylated binding partner protein
-
AlphaScreen GST Detection Kit (including anti-GST Acceptor beads and Streptavidin Donor beads)
-
Assay buffer (e.g., PBS, pH 7.4, 0.1% BSA)
-
384-well white opaque microplates
-
Compound library for screening
-
This compound (as a positive control)
-
DMSO (for compound dilution)
Experimental Workflow
The workflow for identifying GST frequent hitters involves a primary screen followed by a series of counter-screens to ensure the specificity of the inhibition.
Caption: Workflow for the identification and confirmation of GST frequent hitters.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of the compounds from the screening library and the this compound positive control in DMSO.
-
Dispense the compounds into a 384-well plate. The final concentration of DMSO in the assay should be kept below 1%.
-
-
Primary AlphaScreen Assay:
-
Prepare a master mix containing the GST-tagged protein and the biotinylated binding partner in the assay buffer.
-
Add the protein master mix to the compound plates.
-
Incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow for protein-protein interaction and compound binding.
-
Prepare a detection mix containing the anti-GST Acceptor beads and Streptavidin Donor beads in the assay buffer.
-
Add the bead mix to the plates.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Read the plates on an AlphaScreen-compatible plate reader.
-
-
Data Analysis and Hit Selection:
-
Normalize the data using positive (no inhibitor) and negative (no protein interaction) controls.
-
Identify initial hits as compounds that cause a significant reduction in the AlphaScreen signal (e.g., >30% inhibition).
-
-
Counter-Screening:
-
To eliminate compounds that non-specifically interfere with the AlphaScreen technology or other assay components, perform counter-screens.
-
Counter-Screen 1 (Alternative Tag System): Repeat the assay using a non-GST tag system (e.g., a His-tagged protein and Ni-NTA acceptor beads). True GST-FHs should not inhibit the signal in this assay.[1]
-
Counter-Screen 2 (Bead Interference): Use a control assay, such as the TruHits kit, which assesses direct interference with the AlphaScreen beads. GST-FHs should not show activity in this assay.
-
-
Hit Confirmation and IC50 Determination:
-
For compounds that are active in the primary screen but inactive in the counter-screens, perform a dose-response analysis to determine their IC50 value.
-
This confirms their potency and specificity as GST-GSH interaction inhibitors.
-
Signaling Pathways and Logical Relationships
This compound is not known to be involved in specific biological signaling pathways. Its primary role is as a chemical tool to probe the GST-GSH interaction, which is a fundamental biochemical process. The logical relationship of its action is a direct inhibition of a protein-ligand interaction.
Caption: Logical diagram of this compound inhibiting the GST-GSH interaction.
Conclusion
This compound is an important tool compound for researchers utilizing GST-based assay systems. Its characterization as a "frequent hitter" highlights a common pitfall in HTS and underscores the necessity of robust counter-screening protocols. By understanding the mechanism of action of this compound and employing the detailed experimental workflows provided in this guide, scientists can improve the quality and reliability of their screening data, ultimately leading to the identification of more promising and specific drug candidates. The use of this compound as a positive control in counter-screens is highly recommended for any drug discovery campaign that relies on the integrity of the GST-GSH interaction.
References
The Effect of GST-FH.4 on Glutathione S-Transferase Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GST-FH.4, a small molecule inhibitor of Glutathione (B108866) S-transferase (GST). GSTs are a critical family of enzymes involved in detoxification and cellular signaling, making them a significant target in drug development. This document summarizes the known quantitative data on this compound's inhibitory activity, presents a detailed, generalized experimental protocol for assessing GST inhibition, and explores the potential impact of such inhibition on cellular signaling pathways. The information is intended to guide researchers in the study of GST inhibitors and their therapeutic potential.
Introduction to Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds. They catalyze the conjugation of reduced glutathione (GSH) to these substrates, rendering them more water-soluble and facilitating their excretion from the cell.[1][2] This detoxification process is a cornerstone of cellular defense against toxins, carcinogens, and drugs.
Beyond their detoxification role, GSTs are increasingly recognized for their involvement in cellular signaling pathways.[1][3][4][5] Several GST isoforms can modulate key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, by interacting with and regulating the activity of kinases like c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1).[1][3][4][5] This dual function in detoxification and signaling makes GSTs a compelling target for therapeutic intervention in various diseases, including cancer.
This compound: A Small Molecule Inhibitor of GST
This compound is a small molecule compound identified as an inhibitor of the interaction between Glutathione S-transferase (GST) and its co-substrate, glutathione (GSH).[6][7][8] It was discovered during a high-throughput screening (HTS) campaign and is classified as a "frequent hitter" (FH), a term for compounds that often appear as false positives in HTS assays.[9][10] Despite this classification, which warrants careful validation, this compound has been shown to inhibit GST activity.
Quantitative Data on this compound Inhibition
The primary quantitative measure of this compound's effect on enzymatic activity is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (μM) | Reference |
| This compound | Glutathione S-transferase (GST) | 24.38 | [6][7][8] |
Experimental Protocol: Spectrophotometric Assay for GST Inhibition
The following is a detailed, generalized protocol for determining the inhibitory activity of a compound like this compound on GST enzymatic activity using a spectrophotometric assay. This common method utilizes the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which, when conjugated to GSH by GST, forms a product that can be detected by its absorbance at 340 nm.[11][12][13][14]
Materials and Reagents
-
Purified Glutathione S-transferase (GST) enzyme
-
Reduced Glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
Phosphate buffered saline (PBS), pH 6.5
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Assay Procedure
-
Prepare Reagent Solutions:
-
Prepare a stock solution of GSH (e.g., 100 mM).
-
Prepare a stock solution of CDNB (e.g., 100 mM in ethanol).
-
Prepare serial dilutions of the test inhibitor to determine the IC50.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the following in order:
-
PBS (to bring the final volume to 200 µL)
-
GSH solution (final concentration, e.g., 1 mM)
-
Test inhibitor at various concentrations (or solvent control)
-
GST enzyme solution (final concentration to be determined empirically for linear reaction kinetics)
-
-
-
Initiate the Reaction:
-
Add the CDNB solution to each well to start the reaction (final concentration, e.g., 1 mM).
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for a GST enzymatic inhibition assay.
Impact on Cellular Signaling Pathways
Inhibition of GST activity by compounds like this compound can have significant downstream effects on cellular signaling pathways, particularly the MAPK pathway.[1][3][4][5]
The Role of GST in MAPK Signaling
Under normal cellular conditions, certain GST isoforms, such as GSTP1, can bind to and sequester key kinases in the MAPK pathway, including JNK and ASK1.[1][4][5] This interaction inhibits the kinase activity and prevents the downstream signaling that can lead to apoptosis (programmed cell death).
Potential Effects of GST Inhibition
By inhibiting the interaction between GST and GSH, or by directly altering the conformation of the GST protein, an inhibitor like this compound could disrupt the sequestration of these kinases. The release and subsequent activation of JNK and ASK1 would then be free to initiate the pro-apoptotic signaling cascade. This mechanism is a key area of interest for the development of anti-cancer therapies, as it could potentially sensitize cancer cells to apoptosis.
Signaling Pathway Diagram
Caption: Simplified diagram of GST's role in regulating the MAPK signaling pathway.
Conclusion
This compound is a documented inhibitor of Glutathione S-transferase activity. While specific data beyond its IC50 value is limited, its existence and inhibitory action highlight the ongoing search for modulators of GST function. The study of such inhibitors is crucial for understanding the dual roles of GSTs in detoxification and cell signaling. The methodologies and pathways described in this guide provide a framework for researchers to investigate the effects of this compound and other potential GST inhibitors, with the ultimate goal of developing novel therapeutic strategies. Further research is warranted to fully characterize the enzymatic and cellular effects of this compound and to validate its potential as a chemical probe or therapeutic lead.
References
- 1. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Signal Transduction by Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Small-Molecule Frequent Hitters of Glutathione S-Transferase-Glutathione Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [jove.com]
- 12. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. GST Enzyme Assay - Instructions To Students - 2025 | PDF | Enzyme Assay | Glutathione S Transferase [scribd.com]
Methodological & Application
Application Notes and Protocols for In Vitro Glutathione S-Transferase (GST) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferases (GSTs) are a critical family of enzymes involved in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds.[1][2][3] This process neutralizes toxic substances and renders them more water-soluble for excretion.[3][4][5] Overexpression of certain GST isozymes has been linked to the development of resistance to various anticancer drugs, making GSTs significant targets in drug development.[5][6]
These application notes provide a detailed protocol for an in vitro GST inhibition assay, primarily based on the widely used 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) substrate method. While the specific term "Gst-FH.4 protocol" did not correspond to a standardized, publicly available protocol, the following information synthesizes common and validated methodologies for measuring GST activity and its inhibition.
The assay measures the total GST activity by monitoring the conjugation of CDNB with GSH.[4] This reaction results in the formation of a GS-DNB conjugate, which can be detected by an increase in absorbance at 340 nm.[1][4][7] The rate of this increase is directly proportional to the GST activity in the sample.[4]
Principle of the Assay
The fundamental principle of the colorimetric GST inhibition assay is the enzymatic conjugation of the thiol group of glutathione to the substrate CDNB.[1][8] This reaction is catalyzed by GST and the resulting product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), exhibits strong absorbance at 340 nm. By measuring the rate of increase in absorbance, the enzymatic activity of GST can be quantified. Potential inhibitors are screened by their ability to reduce this rate of reaction.
Data Presentation: Inhibitor Potency
The efficacy of a GST inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The mode of inhibition (e.g., competitive, noncompetitive) provides further insight into the inhibitor's mechanism of action.[5]
Table 1: Example Quantitative Data for GST Inhibitors
| Compound | Inhibition Type vs. Electrophilic Substrate | Ki vs. Electrophilic Substrate | Inhibition Type vs. Glutathione (GSH) | Ki vs. Glutathione (GSH) |
| Benastatin A | Competitive | 5.0 x 10⁻⁶ M[5] | Noncompetitive | 3.5 x 10⁻⁶ M[5] |
| Benastatin B | Competitive | 3.7 x 10⁻⁶ M[5] | Noncompetitive | |
| Ethacrynic acid | Competitive | Data not readily available | Data not readily available | Data not readily available |
| Iridium Compound | Data not readily available | IC50: 6.7 ± 0.7 µM[9] | Data not readily available | Data not readily available |
| Iron Compound | Data not readily available | IC50: 275 ± 9 µM[9] | Data not readily available | Data not readily available |
Note: IC50 and Ki values are dependent on experimental conditions and the specific GST isozyme tested. Researchers should determine these values experimentally.
Experimental Protocols
This section provides a detailed methodology for performing the in vitro GST inhibition assay using a 96-well plate format, which is suitable for high-throughput screening.
Materials and Reagents
-
Purified GST enzyme (e.g., equine liver GST as a positive control)[4]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 100 mM potassium phosphate, pH 6.5[4]
-
Reduced L-Glutathione (GSH) solution: Prepare a 100 mM stock solution in sterile distilled water. For the assay, a working solution (e.g., 25 mM) is prepared in buffer.[10]
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution: Prepare a 100 mM stock solution in ethanol.[7][11] For the assay, a working solution (e.g., 40 mM) is prepared.[10]
-
96-well UV-transparent microplate[3]
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode[3][4]
Sample Preparation
Cell Lysates:
-
Harvest cells (e.g., 2 x 10^6 cells) and wash with cold PBS.
-
Resuspend the cell pellet in 100-200 µL of cold GST Assay Buffer.
-
Homogenize the cells by sonication or by pipetting up and down.[4]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove insoluble material.[4]
-
Collect the supernatant containing the soluble GST for the assay.[4]
Tissue Homogenates:
-
Perfuse the tissue with a PBS solution to remove any red blood cells.[4]
-
Homogenize the tissue in 5-10 volumes of cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA) per gram of tissue.[4]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant for the assay.[4]
Assay Procedure (96-well plate)
-
Prepare Reagent Mix: For each reaction, prepare a working reagent mix. For example, for a final volume of 200 µL, this could consist of 150 µL of Assay Buffer and 20 µL of Glutathione solution.[4]
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add Assay Buffer to wells that will serve as the background control.
-
Positive Control (No Inhibitor) Wells: Add the GST enzyme solution to these wells.
-
Test Inhibitor Wells: Add the GST enzyme and varying concentrations of the test inhibitor.
-
-
Initiate the Reaction: Add 20 µL of the sample (or buffer for the blank) to the appropriate wells.[4] Then, to initiate the reaction, add the CDNB substrate (e.g., 10 µL of 100 mM CDNB) to all wells.[11]
-
Kinetic Measurement: Immediately after adding the CDNB, mix the contents of the wells by gentle shaking and begin measuring the absorbance at 340 nm. Take readings every 30-60 seconds for at least 5-10 minutes.[11]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA340/min) from the linear portion of the absorbance versus time plot.[1][4]
-
Correct for Background: Subtract the ΔA340/min of the blank wells from the ΔA340/min of the sample and control wells.[4]
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of inhibitor well / Rate of positive control well)] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of GST activity.
Visualizations
Signaling Pathway of the GST-Catalyzed Reaction
Caption: GST catalyzes the conjugation of GSH to CDNB.
Experimental Workflow for GST Inhibition Assay
Caption: Step-by-step workflow for the GST inhibition assay.
Logical Relationship in GST Inhibition
Caption: The effect of an inhibitor on GST activity.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. alpco.com [alpco.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 9. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: The Role of Gst-FH.4 in High-Throughput Screening for Glutathione S-Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic and hydrophobic compounds, including many chemotherapeutic agents.[1][2][3][4] This detoxification process can lead to drug resistance in cancer cells, making GSTs an attractive target for the development of novel therapeutics to enhance the efficacy of existing anticancer drugs.[1][2][5][6] High-throughput screening (HTS) is a key strategy for identifying novel GST inhibitors from large compound libraries.[2][5][7]
However, a significant challenge in HTS is the occurrence of false-positive hits, often referred to as "frequent hitters." These compounds can interfere with the assay technology rather than interacting specifically with the biological target. Gst-FH.4 is a well-characterized compound known to be a frequent false positive hit in HTS assays that rely on the interaction between GST and GSH.[8][9] This document provides detailed application notes and protocols on how to leverage this compound as a critical tool to develop robust HTS assays and to identify and eliminate false-positive compounds during screening campaigns for GST inhibitors.
Application of this compound in High-Throughput Screening
The primary application of this compound in an HTS context is not as a candidate therapeutic inhibitor, but as a crucial control compound for assay validation and counter-screening. Its well-defined nature as a frequent hitter allows researchers to proactively identify and mitigate potential sources of assay interference.
Key Applications:
-
Assay Development and Validation: this compound can be used during the development of a GST inhibition assay to assess its susceptibility to false positives. By testing this compound, researchers can optimize assay conditions to minimize the impact of interfering compounds.
-
Counter-Screening: After a primary screen has identified a set of initial "hits," a counter-screen using this compound can be employed. This helps to distinguish true inhibitors from false positives that act through a similar interference mechanism as this compound.
-
Mechanism of Interference Studies: this compound can serve as a reference compound to study the mechanisms by which small molecules interfere with GST-GSH interaction-based assays, leading to the design of more robust screening platforms.
Signaling Pathways Involving Glutathione S-Transferases
GSTs are involved in various cellular pathways, primarily in the detoxification of xenobiotics and endogenous toxic compounds. Their overexpression in cancer cells can lead to resistance to chemotherapy. Furthermore, GSTs can modulate signaling pathways involved in apoptosis and cell proliferation by regulating the levels of reactive oxygen species (ROS) and other signaling molecules.[10]
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytosolic glutathione transferases: structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 6. Rapid discovery of a novel “green” and natural GST inhibitor for sensitizing hepatocellular carcinoma to Cisplatin by visual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound| CAS NO:1358386-87-4| GlpBio [glpbio.cn]
- 10. researchgate.net [researchgate.net]
Gst-FH.4 for the Investigation of GST-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. Beyond their detoxification role, GSTs are increasingly recognized for their involvement in cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, where they can modulate the activity of key kinases such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1). This dual functionality has positioned GSTs as attractive targets for drug development, particularly in the context of cancer therapy where their overexpression is often linked to drug resistance.
This document provides detailed application notes and protocols for the use of Gst-FH.4 in the study of GST-protein interactions. This compound is a known inhibitor of GST and is characterized as a frequent false positive hit in high-throughput screening assays targeting the GST-GSH interaction. While its nature as a frequent hitter necessitates careful interpretation of screening results, it can also be a valuable tool for researchers. It can be employed as a control compound to identify and gate out promiscuous inhibitors in screening campaigns, or as a probe to investigate the structural and functional aspects of GST inhibition.
This compound: Physicochemical and Biological Data
A comprehensive summary of the key quantitative data for this compound is presented below, facilitating its application in experimental design.
| Property | Value | Reference |
| CAS Number | 1358386-87-4 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₆O₃S | [1][2] |
| Molecular Weight | 424.48 g/mol | [1][2] |
| Appearance | Solid, Off-white to yellow | [1][2] |
| IC₅₀ (GST activity) | 24.38 μM | [1][2] |
| Purity | 90.0% | [1][2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving the study of GST-protein interactions are provided below.
GST Pull-Down Assay to Identify Protein-Protein Interactions
This assay is a common in vitro method to confirm a physical interaction between a GST-tagged "bait" protein and a potential "prey" protein.
Workflow for GST Pull-Down Assay
Caption: Workflow of a GST pull-down assay.
Materials:
-
GST-tagged bait protein
-
Cell lysate containing the prey protein
-
Glutathione-sepharose or magnetic beads
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)
-
SDS-PAGE gels and buffers
-
Antibodies for Western blotting (anti-prey and anti-GST)
Procedure:
-
Preparation of GST-Bait Protein: Express and purify the GST-tagged bait protein from E. coli or another suitable expression system.
-
Preparation of Prey Lysate: Prepare a cell lysate from cells expressing the prey protein using an appropriate lysis buffer.
-
Immobilization of GST-Bait: Incubate the purified GST-bait protein with glutathione beads for 1-2 hours at 4°C to immobilize the bait.
-
Binding of Prey Protein: Add the cell lysate to the beads with the immobilized GST-bait and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an antibody specific to the prey protein, or mass spectrometry to identify unknown interacting partners.
GST Enzyme Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory effect of a compound, such as this compound, on the catalytic activity of GST.
Workflow for GST Enzyme Inhibition Assay
Caption: Workflow of a GST enzyme inhibition assay.
Materials:
-
Purified GST enzyme
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of GST, GSH, CDNB, and the inhibitor (this compound) in appropriate solvents.
-
Set up the Reaction: In a cuvette or microplate well, combine the assay buffer, GST enzyme, and GSH.
-
Add Inhibitor: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiate the Reaction: Start the reaction by adding CDNB.
-
Measure Activity: Immediately measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.
-
Calculate Inhibition: Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
GST in Signaling Pathways
GSTs can directly interact with and regulate key signaling proteins. For example, GSTP1 can bind to and inhibit JNK, thereby suppressing the MAPK signaling cascade. Under conditions of oxidative stress, the GSTP1-JNK complex dissociates, leading to JNK activation and downstream signaling.
Simplified GST-JNK Signaling Pathway
Caption: Regulation of JNK signaling by GSTP1.
These protocols and application notes provide a framework for utilizing this compound and for studying the broader roles of GSTs in protein-protein interactions and cellular signaling. Given the nature of this compound as a frequent false positive, it is crucial to employ appropriate controls and orthogonal assays to validate any observed interactions.
References
Application Notes: High-Throughput Counter-Screening Protocol for Glutathione S-Transferase (GST) Frequent Hitters
Introduction
Glutathione (B108866) S-Transferase (GST) is a widely utilized fusion tag for protein expression and purification. In High-Throughput Screening (HTS), GST-tagged proteins are instrumental in various assays, particularly those investigating protein-protein interactions (PPIs) and enzyme kinetics. The high affinity of GST for its substrate, glutathione (GSH), provides a robust system for capturing and detecting protein complexes. However, a significant challenge in HTS campaigns that employ GST-tagged proteins is the occurrence of false-positive "hits," often referred to as frequent hitters (FHs). These compounds can directly interfere with the GST-GSH interaction or the assay's detection technology, rather than modulating the biological target of interest. This application note provides a detailed protocol for a counter-screen designed to identify and eliminate GST-FHs from primary HTS campaigns, ensuring the progression of genuine lead compounds.
Principle of the GST-FH Counter-Screen
The primary objective of this counter-screening protocol is to differentiate true inhibitors of the target biological process from compounds that interfere with the GST-tag system. The workflow involves a primary screen to identify all potential inhibitors, followed by a specific counter-screen to flag the GST-FHs.
This protocol utilizes a Fluorescence Polarization (FP) assay, a homogenous technique well-suited for HTS due to its sensitivity and robustness in studying molecular interactions. The fundamental principle of FP is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When this molecule binds to a larger protein, its rotation slows, leading to an increase in fluorescence polarization.
The counter-screen directly assesses a compound's ability to disrupt the interaction between GST and a fluorescently labeled glutathione analog. Compounds that decrease the FP signal in this assay are flagged as potential GST-FHs, as they are likely interfering with the GST-GSH binding rather than the specific protein-protein interaction being investigated in the primary screen.
Experimental Protocols
Primary HTS Assay: Protein-Protein Interaction (PPI) Inhibition Screen (FP-based)
This protocol describes a generic FP-based assay to screen for inhibitors of a PPI between "Protein A" and a GST-tagged "Protein B" (GST-Protein B).
Materials:
-
Purified Protein A
-
Purified GST-Protein B
-
Fluorescently labeled peptide or small molecule that binds to Protein A (Fluorescent Probe)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
Compound library diluted in DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Probe Concentration Determination: Determine the lowest concentration of the fluorescent probe that gives a stable and robust signal (typically at least 10-fold above buffer background).
-
Protein Titration: Titrate GST-Protein B against a fixed concentration of Protein A and the fluorescent probe to determine the Kd of the interaction and the optimal protein concentrations that result in a significant FP window.
-
Assay Setup:
-
Prepare a master mix of Protein A and the fluorescent probe in the assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of test compounds from the library plates to the assay plates.
-
Prepare control wells:
-
Negative Control (Low FP): Protein A + Fluorescent Probe + DMSO (no GST-Protein B).
-
Positive Control (High FP): Protein A + Fluorescent Probe + GST-Protein B + DMSO.
-
-
Initiate the binding reaction by adding GST-Protein B to all wells (except negative controls).
-
-
Incubation and Measurement:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).
-
GST-FH Counter-Screening Protocol (FP-based)
This protocol is designed to test the hits identified in the primary screen for their potential to interfere with the GST-GSH interaction.
Materials:
-
Purified GST protein (without the fusion partner)
-
Fluorescently labeled glutathione (e.g., fluorescein-GSH)
-
Assay Buffer (same as primary screen)
-
"Hit" compounds from the primary screen, diluted in DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Optimization:
-
Determine the optimal concentration of fluorescently labeled glutathione that provides a stable signal.
-
Titrate GST protein against the fixed concentration of fluorescent glutathione to determine the Kd and the concentration of GST required to achieve ~80% of the maximum FP signal.
-
-
Assay Setup:
-
Prepare a master mix of GST and fluorescently labeled glutathione in the assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Transfer the "hit" compounds from the primary screen to the assay plates.
-
Prepare control wells:
-
Negative Control (Low FP): Fluorescent glutathione + DMSO (no GST).
-
Positive Control (High FP): GST + Fluorescent glutathione + DMSO.
-
-
-
Incubation and Measurement:
-
Incubate the plates at room temperature for 30-60 minutes.
-
Measure the fluorescence polarization.
-
-
Data Analysis and Hit Classification:
-
Calculate the percent displacement for each compound.
-
Compounds that show significant displacement activity in this counter-screen are classified as GST-Frequent Hitters.
-
Compounds that were active in the primary screen but are inactive in this counter-screen are considered "validated hits" and prioritized for further studies.
-
Data Presentation
Quantitative data from the HTS and counter-screening assays should be summarized for clarity and comparative analysis.
Table 1: Assay Parameters for Primary and Counter-Screens
| Parameter | Primary PPI Screen | GST-FH Counter-Screen |
| Assay Format | Fluorescence Polarization | Fluorescence Polarization |
| Target Interaction | Protein A - GST-Protein B | GST - Fluorescent GSH |
| Fluorescent Probe | Labeled Peptide/Molecule | Fluorescein-Glutathione |
| Probe Concentration | 10 nM | 5 nM |
| Protein A Conc. | 20 nM | N/A |
| GST-Protein B Conc. | 50 nM | N/A |
| GST Conc. | N/A | 30 nM |
| Assay Volume | 20 µL | 20 µL |
| DMSO Tolerance | < 1% | < 1% |
| Z'-factor | > 0.6 | > 0.7 |
Table 2: Hypothetical Screening and Counter-Screening Results
| Compound ID | Primary Screen (% Inhibition) | GST-FH Counter-Screen (% Displacement) | Classification |
| Cmpd-001 | 85.2 | 3.1 | Validated Hit |
| Cmpd-002 | 78.9 | 81.5 | GST-Frequent Hitter |
| Cmpd-003 | 12.5 | 1.8 | Inactive |
| Cmpd-004 | 92.1 | 5.6 | Validated Hit |
| Cmpd-005 |
Application Notes and Protocols for Probing Glutathione S-Transferase (GST) Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds.[1][2] Humans express multiple GST isoforms, broadly classified into cytosolic, mitochondrial, and microsomal families, with the cytosolic family including classes such as Alpha (A), Mu (M), Pi (P), and Theta (T).[1][3] These isoforms exhibit distinct tissue distribution and substrate specificities, leading to differential roles in drug metabolism, disease pathogenesis, and the development of chemoresistance in cancer.[4][5][6] Consequently, the ability to selectively probe the activity of specific GST isoforms is of paramount importance in fundamental research and for the development of targeted therapeutics.
This document provides detailed protocols for assessing GST isoform selectivity using fluorescent probes and for characterizing the isoform selectivity of GST inhibitors, such as the noted frequent-hitter compound, Gst-FH.4.
Section 1: Probing GST Isoform Selectivity with Fluorescent Probes
Fluorescent probes designed to be specific substrates for GSTs offer a sensitive and continuous method to measure enzyme activity. These probes are typically non-fluorescent or weakly fluorescent and undergo a GST-catalyzed reaction with GSH to yield a highly fluorescent product.[7][8] By using purified recombinant GST isoforms, the selectivity of a probe can be determined by comparing the rate of fluorescence increase across different isoforms.
Mechanism of a Generic GST Fluorescent Probe
The general mechanism involves a non-fluorescent substrate which, upon conjugation with glutathione catalyzed by a GST enzyme, releases a fluorophore, leading to a measurable increase in fluorescence.
Caption: Mechanism of a generic GST fluorescent probe.
Experimental Protocol: Assessing GST Isoform Selectivity
This protocol describes the use of a generic fluorescent probe to determine its selectivity towards different GST isoforms (e.g., hGSTA1-1, hGSTM1-1, hGSTP1-1).
Materials:
-
Purified, active recombinant human GST isoforms (e.g., hGSTA1-1, hGSTM1-1, hGSTP1-1)
-
GST fluorescent probe (e.g., from a commercial kit or synthesized)
-
Reduced glutathione (GSH)
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.5
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a stock solution of GSH in Assay Buffer.
-
Dilute the purified GST isoforms to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
GST isoform solution (e.g., 10 µL of a 10x working stock).
-
Fluorescent probe (e.g., 5 µL of a 20x working stock).
-
-
Include control wells:
-
No-enzyme control: Replace the GST solution with Assay Buffer to measure the non-enzymatic reaction between the probe and GSH.
-
No-GSH control: Replace the GSH solution with Assay Buffer.
-
No-probe control: Replace the probe solution with DMSO.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding GSH to all wells (e.g., 10 µL of a 10x working stock).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
For each GST isoform, calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from the rates of the enzymatic reactions to correct for any background fluorescence increase.
-
Compare the corrected reaction rates for each GST isoform to determine the probe's selectivity.
-
Data Presentation: GST Isoform Selectivity of a Fluorescent Probe
The results can be summarized in a table to clearly present the isoform selectivity.
| GST Isoform | Relative Fluorescence Units (RFU)/min | Fold Selectivity (vs. hGSTA1-1) |
| hGSTA1-1 | 150 ± 12 | 1.0 |
| hGSTM1-1 | 950 ± 45 | 6.3 |
| hGSTP1-1 | 2200 ± 110 | 14.7 |
Experimental Workflow: Fluorescent Probe Assay
Caption: Workflow for assessing GST isoform selectivity using a fluorescent probe.
Section 2: Characterizing GST Isoform Selectivity of Inhibitors like this compound
The compound "this compound" has been identified as a frequent hitter in screening campaigns, acting as an inhibitor of GST activity. Determining the isoform selectivity of such an inhibitor is critical for its development as a research tool or therapeutic agent. This is typically achieved by performing a GST inhibition assay using a general substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which is metabolized by many GST isoforms.[9][10]
Experimental Protocol: GST Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against various GST isoforms.
Materials:
-
Purified, active recombinant human GST isoforms (e.g., hGSTA1-1, hGSTM1-1, hGSTP1-1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5
-
96-well clear microplates
-
UV-Vis microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a stock solution of GSH in Assay Buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Dilute the purified GST isoforms to a working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
GST isoform solution.
-
A small volume (e.g., 1-2 µL) of the serially diluted inhibitor or DMSO for the control wells.
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Initiation and Measurement:
-
Prepare a reaction mixture of GSH and CDNB in Assay Buffer.
-
Initiate the reaction by adding the GSH/CDNB mixture to all wells.
-
Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 340 nm kinetically for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of GST activity versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation: Isoform Selectivity of a GST Inhibitor
The IC₅₀ values for the inhibitor against each GST isoform are tabulated for easy comparison.
| GST Isoform | IC₅₀ (µM) |
| hGSTA1-1 | 52.8 |
| hGSTM1-1 | 15.2 |
| hGSTP1-1 | 1.8 |
Experimental Workflow: GST Inhibition Assay
Caption: Workflow for determining the IC₅₀ and isoform selectivity of a GST inhibitor.
Section 3: GSTs in Cellular Signaling and the Impact of Selective Inhibitors
Beyond their role in detoxification, GSTs, particularly GSTP1, are involved in regulating cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[5][12] GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), thereby preventing apoptosis.[12] Overexpression of GSTP1 in cancer cells can contribute to chemoresistance not only by detoxifying drugs but also by suppressing pro-apoptotic signaling.[5]
Selective GSTP1 inhibitors could therefore serve as chemosensitizing agents by relieving the inhibition of JNK, allowing for the induction of apoptosis in cancer cells.
Signaling Pathway: GSTP1 Regulation of the JNK Pathway
Caption: Role of GSTP1 in the JNK signaling pathway and the effect of a selective inhibitor.
By utilizing the protocols and understanding the principles outlined in these application notes, researchers can effectively probe the isoform selectivity of novel fluorescent probes and characterize the potency and selectivity of GST inhibitors, furthering our understanding of GST biology and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Fluorescent Probe for Specific Imaging of Glutathione S-Transferases in Living Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Assay Interference by Gst-FH.4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with the GST-fusion protein, Gst-FH.4. The guidance provided is applicable to a wide range of assays, including enzyme-linked immunosorbent assays (ELISAs), pull-down assays, and other protein-protein interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is a GST-fusion protein and why is it used?
Glutathione S-transferase (GST) is a 26 kDa protein that is often fused to a protein of interest (in this case, FH.4) to facilitate its expression, purification, and detection. The GST tag enhances the solubility of the recombinant protein and provides a high-affinity binding site for glutathione, which is used for affinity purification.
Q2: I am observing unexpected or false-positive results in my assay with this compound. What are the common causes?
False positives are a known issue when working with GST-fusion proteins. Several factors can contribute to this:
-
Non-specific binding: The GST tag itself can sometimes interact non-specifically with other proteins in your assay.
-
Nucleic acid bridging: Contaminating nucleic acids from the protein preparation can mediate indirect interactions between this compound and other proteins, leading to false positives.
-
GST dimerization: GST is known to form dimers, which could potentially lead to oligomerization of the this compound fusion protein and cause aggregation or non-specific interactions.
-
Antibody cross-reactivity: If you are using antibodies in your assay, they might cross-react with the GST portion of the fusion protein.
Q3: My purified this compound protein shows multiple bands on an SDS-PAGE gel. What could be the reason?
Multiple bands for a purified GST-fusion protein are a common observation. The primary reasons include:
-
Protein degradation: The fusion protein may be susceptible to degradation by proteases during expression or purification. The GST tag itself can sometimes degrade during sample preparation for SDS-PAGE.
-
Incomplete expression products: The host expression system might produce truncated forms of the this compound protein.
-
Post-translational modifications: The FH.4 portion of the fusion protein may undergo modifications that affect its migration on the gel.
Q4: What is this compound in the context of being a compound?
This compound is also described as a chemical compound that acts as an inhibitor of GST activity, with an IC50 of 24.38 μM. This compound is known to be a frequent false positive hit in screens looking at the interaction between GST and glutathione. If your assay measures GST enzymatic activity, the presence of such a compound, or similar inhibitory substances, could be a source of interference.
Troubleshooting Guides
Problem 1: High Background or False Positives in a this compound Pull-Down Assay
High background or false-positive results in a pull-down assay can obscure true interactions.
Troubleshooting Workflow
Troubleshooting Steps for High Background.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Non-specific binding to GST tag | Include a control with GST protein alone to differentiate between binding to FH.4 and binding to the GST tag. | GST-only Control: Perform a parallel pull-down experiment using beads with only GST bound, under the exact same conditions as your this compound pull-down. Analyze the eluates from both experiments by SDS-PAGE or Western blot to identify proteins that bind non-specifically to the GST tag. |
| Nucleic acid bridging | Treat the cell lysate with a nuclease (e.g., DNase I and RNase A) prior to the pull-down to eliminate contaminating nucleic acids. | Nuclease Treatment: To your cell lysate, add DNase I and RNase A to a final concentration of 10 µg/mL each. Incubate on ice for 30 minutes before proceeding with the pull-down assay. |
| Insufficient blocking | Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk) in your buffers. | Blocking Optimization: Test a range of BSA concentrations (e.g., 1%, 2%, 5% w/v) in your binding and wash buffers. Alternatively, try using a different blocking agent like 5% non-fat dry milk. Incubate the beads with blocking buffer for at least 1 hour at 4°C before adding the cell lysate. |
| Ineffective washing | Increase the number of wash steps and/or the salt concentration (e.g., NaCl) in the wash buffer to reduce non-specific interactions. | High Stringency Washes: After the binding step, increase the number of washes from 3 to 5. Incrementally increase the NaCl concentration in your wash buffer from 150 mM to 300 mM or even 500 mM to disrupt weaker, non-specific interactions. |
Problem 2: Low Yield of Purified this compound
Low protein yield can be a significant bottleneck for downstream experiments.
Troubleshooting Steps for Low Protein Yield
| Possible Cause | Recommended Solution | Experimental Protocol | | :--- | :--- | | Suboptimal protein expression conditions | Optimize expression parameters such as induction time, temperature, and IPTG concentration. | Expression Optimization: Set up small-scale cultures to test a matrix of conditions. For example, induce with 0.1 mM, 0.5 mM, and 1.0 mM IPTG and incubate at different temperatures (e.g., 18°C, 25°C, 3
Technical Support Center: Optimizing GST-Fusion Protein Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving Glutathione (B108866) S-transferase (GST)-fusion proteins and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is Gst-FH.4 and how do I optimize its concentration?
A1: It appears there may be a misunderstanding regarding the term "this compound". "GST-FH" refers to a Glutathione S-transferase False Positive Hit, and "this compound" is a specific compound identified as a frequent false positive in GST-glutathione interaction assays. Therefore, this compound is not a reagent to be used or optimized in your experiments. Instead, it represents a type of experimental artifact that you should aim to avoid. This guide will help you troubleshoot your experimental setup to prevent such false positives.
Q2: What are GST-fusion proteins and why are they used?
A2: The GST fusion system is a widely used method for expressing and purifying recombinant proteins in E. coli. A protein of interest is fused to Glutathione S-transferase (GST), a 26 kDa enzyme. This GST tag allows for easy purification from cell lysates using affinity chromatography with immobilized glutathione. GST-fusion proteins are utilized in a variety of applications, including structural studies, immunological research, and protein-protein interaction assays like GST pull-downs.
Q3: What are the common causes of artifacts in GST-fusion protein experiments?
A3: Artifacts, such as false positive or negative results, in GST-fusion protein experiments can arise from several factors. These include issues with the expression and solubility of the fusion protein, co-purification of contaminants, protein degradation, and non-specific binding during affinity-based assays. Optimizing each step of the experimental workflow is crucial for obtaining reliable results.
Troubleshooting Guide: Avoiding Artifacts in GST-Fusion Protein Experiments
This guide provides solutions to common problems encountered during the expression, purification, and use of GST-fusion proteins.
Issue 1: Low Yield or Poor Solubility of the GST-Fusion Protein
Q: I am getting a low yield of my GST-fusion protein, or it is mostly insoluble. What can I do?
A: Low yield and poor solubility are common challenges. The solubility of the fusion protein is a primary determinant of a successful purification. Here are several parameters you can optimize:
-
Expression Conditions: The conditions used to induce protein expression can significantly impact yield and solubility. It is recommended to perform a pilot experiment to test different conditions before a large-scale purification. Key parameters to optimize include:
-
Temperature: Lowering the induction temperature (e.g., 20°C or 25°C) can often improve protein folding and solubility.
-
IPTG Concentration: The optimal IPTG concentration can vary depending on the protein and expression temperature. Testing a range from 0.1 mM to 1.0 mM is advisable.
-
Induction Duration: The length of the induction period can also be critical. While 3-5 hours is a common starting point, overnight induction at lower temperatures may be beneficial.
-
-
Cell Lysis: Inefficient cell lysis can result in a lower yield. Ensure complete cell disruption by monitoring the clearing of the cell suspension. However, over-sonication should be avoided as it can lead to the co-purification of host proteins. The addition of lysozyme (B549824) and DNase can aid in lysis and reduce viscosity.
-
Solubilization Agents: For insoluble proteins, the use of detergents like Sarkosyl can help in solubilization. It is important to determine the lowest concentration of the detergent that effectively solubilizes the protein of interest to minimize potential interference with downstream applications.
Summary of Optimization Parameters for GST-Fusion Protein Expression:
| Parameter | Recommended Range/Action | Rationale |
| Induction Temperature | 20°C - 37°C | Lower temperatures can enhance proper protein folding and solubility. |
| IPTG Concentration | 0.1 mM - 2.0 mM | The optimal concentration is protein-dependent; a pilot screen is recommended. |
| Induction Duration | 3 hours - Overnight | Longer induction at lower temperatures can increase the yield of soluble protein. |
| Cell Lysis | Monitor suspension clearing; avoid frothing | Incomplete lysis reduces yield, while over-sonication can increase contaminants. |
| Solubilizing Agents | Test detergents (e.g., Sarkosyl) | Can improve the recovery of insoluble proteins. |
Issue 2: Non-Specific Binding and False Positives in GST Pull-Down Assays
Q: My GST pull-down assay shows high background or potential false positives. How can I reduce non-specific binding?
A: Non-specific binding is a major source of artifacts in GST pull-down assays. Here are some strategies to minimize it:
-
Blocking: Before adding the cell lysate containing the prey protein, incubate the glutathione beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.
-
Washing Steps: Increase the number and stringency of the wash steps after incubating the prey protein with the bait (GST-fusion protein). You can modify the wash buffer by:
-
Increasing the salt concentration (e.g., up to 500 mM NaCl).
-
Including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20).
-
-
Pre-clearing the Lysate: Incubate the prey protein lysate with glutathione beads alone before the pull-down. This will remove proteins that non-specifically bind to the beads.
-
Controls: Always include proper controls in your experiment:
-
GST alone: Use GST without the fused protein of interest as a negative control to identify proteins that bind
-
Technical Support Center: Gst-FH.4 Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered with GST-fusion proteins, referred to here as Gst-FH.4, during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I seeing solubility and stability issues?
A1: this compound, as a GST-fusion protein, combines your protein of interest with Glutathione (B108866) S-transferase (GST). The GST tag is a relatively large protein (around 26 kDa) that generally enhances the solubility and expression of the fused protein. However, the properties of the target protein can still lead to aggregation and instability. Issues can arise from improper protein folding, unfavorable buffer conditions, high protein concentration, or the inherent hydrophobicity of the target protein. One search result also identifies a compound named "this compound" known to cause false positives in GST-glutathione interactions, which is a separate issue from fusion protein solubility. This guide will focus on addressing challenges with GST-fusion protein solubility and stability.
Q2: How can I quickly assess the solubility of my this compound protein?
A2: A simple method is to centrifuge your cell lysate after extraction. The soluble protein fraction will be in the supernatant, while the insoluble fraction (often containing aggregated protein in inclusion bodies) will be in the pellet. You can analyze both fractions by SDS-PAGE and Western blot to determine the distribution of your this compound protein.
Q3: What are the initial, simple steps I can take to improve the solubility of this compound?
A3: Initial steps to improve solubility include lowering the protein expression temperature (e.g., from 37°C to 15-30°C) and reducing the concentration of the induction agent (e.g., IPTG). Additionally, ensuring the lysis and purification buffers are optimized with appropriate additives can significantly help.
Troubleshooting Guides
Issue 1: this compound is found in the insoluble fraction (inclusion bodies).
This is a common issue where the expressed protein misfolds and aggregates.
Troubleshooting Steps:
-
Optimize Expression Conditions:
-
Lower Temperature: Reduce the culture temperature to 15-25°C post-induction. This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1 mM) to decrease the rate of protein expression.
-
Co-expression of Chaperones: Co-express molecular chaperones that can assist in the correct folding of your protein.
-
-
Modify Lysis Buffer Composition:
-
Add Detergents: Include non-ionic detergents like Triton X-100 (0.1-2%) or Sarkosyl (1.5%) to help solubilize the protein.
-
Increase Ionic Strength: Adding NaCl (up to 0.5 M) can sometimes improve solubility.
-
Use Additives: The inclusion of agents like DTT (1-20 mM) can help by maintaining a reducing environment.
-
Summary of Buffer Additives for Improved Solubility
| Additive | Working Concentration | Purpose |
| Non-ionic Detergents (e.g., Triton X-100) | 0.1 - 2% | Improve cell disruption and protein solubilization. |
| Sarkosyl | 1.5% | Aids in solubilizing hydrophobic proteins. |
| Dithiothreitol (DTT) | 1 - 20 mM | Maintains a reducing environment to prevent disulfide bond-mediated aggregation. |
| NaCl | 0.1 - 0.5 M | Increases ionic strength, which can enhance the solubility of some proteins. |
| EDTA/EGTA | 1 - 2 mM | Chelates metal ions that can promote aggregation or be cofactors for proteases. |
Issue 2: this compound precipitates during purification or concentration.
Precipitation after initial solubilization indicates that the protein is unstable under the purification or storage conditions.
Troubleshooting Steps:
-
Optimize Elution and Dialysis Buffers:
-
pH Adjustment: The pH of the buffer should be sufficiently different from the isoelectric point (pI) of the protein. Experiment with a range of pH values (e.g., 6.5 to 9.0).
-
Increase Glutathione Concentration: For elution from a glutathione resin, increasing the reduced glutathione concentration (up to 40 mM) may improve recovery.
-
Add Stabilizing Agents: Include glycerol (B35011) (5-20%), or other stabilizing osmolytes in your buffers.
-
-
Modify Handling Procedures:
-
Work at a Lower Temperature: Perform all purification steps at 4°C to minimize protein degradation and aggregation.
-
Gentle Concentration: Use a centrifugal concentrator with a suitable molecular weight cutoff and spin at lower speeds.
-
Avoid High Concentrations: If the protein is prone to aggregation at high concentrations, it may be necessary to work with more dilute solutions.
-
Issue 3: Low yield of purified this compound.
Low yield can be a consequence of poor binding to the affinity resin, inefficient elution, or protein degradation.
Troubleshooting Steps:
-
Improve Binding to Glutathione Resin:
-
Reduce Flow Rate: A slower flow rate during sample application allows for more efficient binding.
-
Ensure Correct Buffer pH: The optimal pH for binding is typically between 6.5 and 8.0.
-
Add DTT: Including DTT in the binding buffer can be beneficial for some GST-fusion proteins.
-
-
Optimize Elution:
-
Increase Elution Buffer Volume: A larger volume of elution buffer may be needed to fully recover the protein.
-
Increase Glutathione Concentration or pH: Try eluting with a higher concentration of reduced glutathione (e.g., 20-40 mM) or a higher pH (8.0-9.0).
-
-
Minimize Proteolysis:
-
Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.
-
Reduce Purification Time: Keep the purification process as short as possible and always on ice.
-
Technical Support Center: The Impact of GST-FH.4 on Assay Detection Technologies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Glutathione (B108866) S-transferase (GST) and the potential impact of interfering compounds like GST-FH.4.
Understanding the GST-Tag System
The Glutathione S-transferase (GST) gene fusion system is a widely used tool for the expression, purification, and detection of recombinant proteins. The system relies on the high affinity of GST for its substrate, glutathione (GSH). This interaction forms the basis for various applications, including protein-protein interaction studies, enzyme assays, and drug screening.
However, the reliability of GST-based assays can be compromised by several factors, including the presence of compounds that interfere with the GST-GSH interaction. One such compound is this compound.
What is this compound?
This compound is a chemical compound known to be a "frequent hitter" in screens that utilize the Glutathione S-transferase (GST) and glutathione (GSH) interaction. It acts as an inhibitor of GST activity and can lead to false-positive results in various assays. Understanding its mechanism of interference is crucial for accurate data interpretation and troubleshooting.
Quantitative Data on this compound
| Property | Value | Source |
| CAS Number | 1358386-87-4 | |
| IC50 for GST | 24.38 μM |
Troubleshooting Guide for GST-Based Assays
Encountering unexpected or inconsistent results in your GST-based assays? This guide provides solutions to common problems, with a special focus on identifying and mitigating the effects of interfering compounds like this compound.
Issue 1: High Background or False Positives in Screening Assays
Possible Cause:
-
Presence of "Frequent Hitter" Compounds: Your test compounds, like this compound, may be directly inhibiting the GST enzyme or interfering with the GST-GSH interaction, leading to a signal that mimics a true positive.
-
Non-specific Binding: The conjugate or other proteins in your sample may be binding non-specifically to the assay components.
Troubleshooting Steps:
-
Counter-Screening: Perform a counter-screen without the target protein to identify compounds that directly interact with the GST tag or the detection system.
-
Orthogonal Assays: Validate hits using an alternative assay that does not rely on the GST-tag system.
-
Optimize Blocking and Washing: Increase the concentration of blocking agents (e.g., BSA) and the stringency of wash steps to reduce non-specific binding.
-
Control Experiments: Always include a control with GST alone to identify any effects on the tag itself.
Issue 2: Low or No Signal in a GST Pull-Down or Activity Assay
Possible Cause:
-
Inhibition of GST Activity: The presence of an inhibitor like this compound can prevent the binding of GST to glutathione beads or inhibit its enzymatic activity.
-
Incorrect Protein Folding: The fusion partner may be sterically hindering the GST tag, preventing its proper folding and interaction with glutathione.
-
Protein Degradation: The GST-tagged protein may have been degraded by proteases.
Troubleshooting Steps:
-
Check for Inhibitors: If screening compounds, be aware of potential GST inhibitors.
-
Optimize Expression Conditions: Lowering the growth temperature during protein expression can sometimes improve protein solubility and folding.
-
Use Protease Inhibitors: Add protease inhibitors to your lysis buffers to prevent protein degradation.
-
Vary Tag Position: If possible, try expressing the protein with the GST tag at the other terminus (N- vs. C-terminus).
Frequently Asked Questions (FAQs)
Q1: How can I determine if my compound of interest is a "frequent hitter" like this compound?
A1: You can perform several control experiments:
-
Assay with GST alone: Test your compound in an assay containing only the GST protein. If you observe a signal, your compound is likely interacting with the tag.
-
Surface Plasmon Resonance (SPR): This technique can be used to directly measure the binding of your compound to immobilized GST.
-
Literature Search: Check databases of known assay interference compounds.
Q2: Can the GST tag itself interfere with the function of my protein of interest?
A2: Yes, the GST tag is relatively large (approximately 26 kDa) and can sometimes interfere with the structure, function, or localization of the fusion protein. It is often advisable to cleave the GST tag after purification, especially for functional assays.
Q3: What are the best practices for designing a robust GST-based assay to minimize interference?
A3:
-
Include multiple controls: Always use positive and negative controls, as well as a control for the GST tag alone.
-
Optimize assay conditions: Carefully titrate all reagents and optimize incubation times and temperatures.
-
Perform counter-screens: Routinely perform counter-screens to
how to handle Gst-FH.4 promiscuity in screening data
This guide provides troubleshooting and best practices for researchers encountering promiscuity in high-throughput screening (HTS) campaigns involving Glutathione S-Transferase (GST) fusion proteins, such as Gst-FH.4. False positives are a significant challenge in HTS, and understanding their origins is key to successful hit validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound promiscuity and why is it a problem in HTS?
A1: this compound promiscuity refers to the tendency of certain small molecules to appear as active inhibitors in a screening assay through non-specific mechanisms, rather than by specifically binding to the FH.4 target. This is a major issue because these "promiscuous inhibitors" are false positives, leading to wasted time and resources if they are pursued as potential drug candidates. One of the most common mechanisms for this phenomenon is the formation of colloidal aggregates by the small molecules at micromolar concentrations typical for HTS. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.
Q2: My primary screen for this compound inhibitors yielded hundreds of hits. How can I quickly identify likely false positives?
A2: A multi-step validation process is crucial. Start by analyzing the primary screening data for compounds that are "frequent hitters"—those that have shown activity in multiple, unrelated screens. Additionally, be wary of compounds that exhibit a steep dose-response curve or a high Hill slope, as this can be indicative of non-specific inhibition. The most effective experimental approach is to perform a counter-screen in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80. True inhibitors should maintain their activity, while promiscuous inhibitors that act via aggregation will show significantly reduced or no activity as the detergent disrupts the colloids.
Q3: What are the best counter-screening assays to confirm this compound hits?
A3: A well-designed counter-screen is essential to eliminate artifacts. The ideal strategy involves a panel of assays:
-
Detergent-Based Assay: Re-test your hits in the primary this compound assay buffer with and without a low concentration (e.g., 0.01-0.025%) of a non-ionic detergent like Triton X-100 or Tween-80. A significant loss of inhibitory activity in the presence of detergent strongly suggests the compound is a colloidal aggregator.
-
Orthogonal Assay: Use an assay with a different readout technology to confirm hits. For example, if your primary assay is fluorescence-based, an orthogonal assay could measure activity via absorbance or luminescence. This helps to identify compounds that interfere with the specific detection method of the primary screen.
-
GST-Only Control: Test your hits against the GST tag alone (without the FH.4 fusion partner). Compounds that inhibit GST are likely interacting with the tag and are not specific to your target.
-
Unrelated Enzyme Assay: A common counter-screen involves a well-characterized enzyme like β-lactamase. Compounds that inhibit both this compound and an unrelated enzyme are likely promiscuous.
Q4: Some of my confirmed hits are known Pan-Assay Interference Compounds (PAINS). Should they be immediately discarded?
A4: PAINS are chemical structures that are known to frequently appear as false positives in HTS campaigns. While it is generally advisable to deprioritize PAINS, caution should be exercised. Computational filters are excellent tools for flagging these problematic compounds early on. However, it's essential to confirm their promiscuous behavior experimentally using the counter-screens described in Q3. A compound flagged as a PAIN could, in rare cases, be a genuine hit. The decision to discard should be based on a combination of computational flags and experimental evidence.
Troubleshooting Guide
Problem: A top hit shows potent inhibition of this compound in the primary assay but is completely inactive in the presence of 0.01% Triton X-100.
-
Possible Cause: The compound is likely a colloidal aggregator. At the concentration used in the primary screen, the molecule self-assembles into sub-micrometer particles that non-specifically inhibit the enzyme by sequestering it on their surface.
-
Solution:
-
Confirm Aggregation: Use Dynamic Light Scattering (DLS) to directly observe particle formation by the compound in your assay buffer.
-
Deprioritize: This compound is a false positive and should be deprioritized for further development.
-
Review Analogs: Check if other structurally similar compounds from your hit list also exhibit this detergent sensitivity. This can help to identify and eliminate an entire class of problematic chemotypes.
-
Problem: A compound inhibits this compound and also shows activity against the GST-tag alone.
-
Possible Cause: The compound is not specific to your target protein (FH.4) and is instead binding to the GST fusion tag. This is a common artifact in screens using GST-fusion proteins.
-
Solution:
-
Re-screen with a Different Tag: If possible, express and purify FH.4 with a different solubility tag (e.g., a His-tag or MBP-tag) and re-test the compound's activity. A true inhibitor of FH.4 should retain its activity regardless of the fusion partner.
-
Biophysical Validation: Use label-free biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to confirm direct binding to the untagged FH.4 protein. These techniques can validate a true binding interaction and eliminate artifacts.
-
Data Interpretation & Hit Triage
A systematic approach is required to triage hits from a this compound screening campaign. The following table summarizes a typical hit validation workflow and how to classify compounds based on the results.
| Step | Assay | Result for Compound X | Interpretation & Action |
| 1. Primary Screen | This compound Activity Assay | IC50 = 1.5 µM | Potent initial hit. Proceed to validation. |
| 2. Promiscuity Check | This compound Assay + 0.01% Triton X-100 | IC50 > 100 µM | Likely Aggregator. The compound's activity is detergent-sensitive. |
| 3. Specificity Check | GST-only Activity Assay | IC50 = 2.0 µM | GST-binder. The compound inhibits the fusion tag, not the target. |
| 4. Orthogonal Validation | Unrelated Enzyme Assay (e.g., β-lactamase) | IC50 = 5.0 µM | Promiscuous Inhibitor. The compound is not selective. |
| 5. Biophysical Confirmation | Thermal Shift Assay (TSA) with untagged FH.4 | No significant thermal shift observed. | No Direct Binding. Confirms the compound is not a true binder. |
| Final Classification | False Positive. Deprioritize and discard. |
| Step | Assay | Result for Compound Y | Interpretation & Action |
| 1. Primary Screen | This compound Activity Assay | IC50 = 2.5 µM | Potent initial hit. Proceed to validation. |
| 2. Promiscuity Check | This compound Assay + 0.01% Triton X-100 | IC50 = 2.8 µM | Not an Aggregator. Activity is maintained in the presence of detergent. |
| 3. Specificity Check | GST-only Activity Assay | IC50 > 100 µM | Target Specific. The compound does not inhibit the GST tag. |
| 4. Orthogonal Validation | Unrelated Enzyme Assay (e.g., β-lactamase) | IC50 > 10 |
Technical Support Center: Best Practices for Working with Frequent Hitter Compounds like GST-FH.4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying and managing frequent hitter compounds, with a specific focus on compounds like GST-FH.4 that interfere with Glutathione (B108866) S-transferase (GST) based assays.
Frequently Asked Questions (FAQs)
Q1: What are frequent hitters (FHs) and why are they a concern in drug discovery?
Frequent hitters are compounds that appear as active in multiple, unrelated high-throughput screening (HTS) assays. They are a significant concern because they can lead to false positive results, causing researchers to waste time and resources on non-promising leads. These compounds often don't have a specific, targeted biological activity but rather interfere with the assay technology itself through various mechanisms.
Q2: What is this compound and how does it interfere with experiments?
This compound is a compound known to be a frequent false positive hit in assays that rely on the interaction between Glutathione S-transferase (GST) and glutathione (GSH). Its primary mode of interference is the inhibition of GST activity, with a reported IC50 of 24.38 μM. This inhibition disrupts assays that use a GST-tag for protein pull-downs or detection, making it appear as if the compound is modulating the intended biological target.
Q3: What are the common mechanisms by which frequent hitters cause false positives?
Frequent hitters can cause false positives through several mechanisms, including:
-
Colloidal Aggregation: At micromolar concentrations, some small molecules form colloidal aggregates that can non-specifically inhibit proteins.
-
Spectroscopic Interference: Compounds can interfere with the detection method of an assay. This includes autofluorescence or inhibition of reporter enzymes like luciferase.
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify proteins, leading to a non-specific signal.
-
Promiscuous Binding: Certain compounds have the ability to bind to a wide range of proteins without specificity.
-
Assay-Specific Interference: Some compounds interfere with specific assay components, such as the interaction between a protein tag and its binding partner (e.g., GST and glutathione).
Q4: How can I identify if my compound of interest is a potential frequent hitter?
Several computational and experimental methods can be employed:
-
Computational Prediction: Utilize machine learning models and web services like "Hit Dexter 2.0" and "ChemFH" to flag potential frequent hitters based on their chemical structure. These tools are trained on large datasets of known frequent hitters.
-
Database Searching: Check databases of known frequent hitters and Pan-Assay Interference Compounds (PAINS).
-
Experimental Validation: Conduct specific counter-assays to test for common interference mechanisms. For example, a detergent-based assay can help identify colloidal aggregators.
Troubleshooting Guides
Guide 1: Investigating a Suspected Frequent Hitter in a GST Pull-Down Assay
If you suspect a compound is a frequent hitter in your GST pull-down assay, follow this troubleshooting workflow.
Validation & Comparative
A Comparative Guide to Glutathione S-Transferase Inhibitors: Benchmarking Gst-FH.4 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gst-FH.4 and other well-characterized Glutathione (B108866) S-Transferase (GST) inhibitors. The aim is to offer an objective overview of their performance, supported by experimental data, to aid researchers in the selection of appropriate chemical tools for studying GST function and for drug development programs.
Introduction to Glutathione S-Transferases (GSTs)
Glutathione S-Transferases are a superfamily of enzymes that play a critical role in cellular detoxification. They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. Beyond their detoxification role, GSTs are also involved in the regulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, by interacting with kinases such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase (ASK1). Given their role in drug resistance in cancer, GSTs are a significant target for therapeutic intervention.
This compound: A Case of a Frequent False Positive Hit
This compound is a compound identified as an inhibitor of Glutathione S-Transferase (GST) activity with a reported IC50 of 24.38 μM. However, it is crucial to note that this compound is also characterized as a "GST-FH compound," where "FH" signifies a "frequent false positive hit" that arises in high-throughput screening assays for GST-glutathione (GSH) interactions. This classification suggests that its inhibitory activity may be non-specific or an artifact of the screening technology, rather than a result of specific binding to the enzyme's active site. Researchers should exercise caution when interpreting data generated with this compound and consider it as a potential control for non-specific inhibition rather than a specific probe of GST activity.
Comparison with Well-Characterized GST Inhibitors
To provide a clear benchmark, this guide compares this compound with established GST inhibitors: Ethacrynic acid, Cibacron blue, and Tannic acid. These compounds have been more extensively studied and their mechanisms of action are better understood.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of this compound and other known GST inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target/Assay Condition | IC50 (µM) | Mechanism of Action | Reference(s) |
| This compound | GST activity | 24.38 | Not well-characterized; Frequent false positive | |
| Ethacrynic acid | Rat and human pi-class GSTs | 3.3 - 4.8 | Reversible and irreversible (covalent modification) | |
| Rat and human mu-class GSTs | 0.3 - 1.9 | Reversible | ||
| Rat and human alpha-class GSTs | 4.6 - 6.0 | Reversible | ||
| Human GST P1-1 in HL60 cell lysate | 38 | Not specified | ||
| Cibacron blue | Schistosoma japonicum GST | 0.057 | Potent, irreversible for some analogues | |
| Tannic acid | Rat liver GSTs (with CDNB as substrate) | 1.044 | Non-competitive towards CDNB, competitive towards GSH |
Experimental Protocols
Standard GST Enzyme Inhibition Assay
A common method to determine the inhibitory potential of a compound against GST is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
Principle: GST catalyzes the conjugation of GSH to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is proportional to the GST activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM stock)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)
-
Purified GST enzyme
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare an assay cocktail containing phosphate buffer, GSH (final concentration typically 1-5 mM), and CDNB (final concentration typically 1-2 mM).
-
In a cuvette, add the assay cocktail and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for a few minutes.
-
Initiate the reaction by adding the GST enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculate the initial rate of the reaction (ΔA340/min).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
GST Inhibition and MAPK Signaling
GSTs, particularly from the pi and mu classes, are known to be negative regulators of the MAP kinase signaling pathway. Under normal conditions, GSTs can bind to and inhibit kinases like ASK1 and JNK, thereby suppressing downstream apoptotic signaling. Inhibition of GST can disrupt this interaction, leading to the activation of these stress-activated pathways.
Navigating Protein-Protein Interactions: A Comparative Guide to Validation Assays in the Context of GST-FH.4
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The use of fusion tags, such as Glutathione S-transferase (GST), is a common strategy to facilitate the detection of these interactions. This guide provides an objective comparison of the GST-pulldown assay, particularly when using a GST-tagged Formin Homology 4 (FH.4) domain-containing protein as bait, with other widely used PPI validation techniques. We will delve into experimental data, detailed protocols, and visual workflows to empower you in selecting the most appropriate method for your research needs.
The Glutathione S-transferase (GST) pulldown assay is a widely utilized in vitro method to identify and characterize direct protein-protein interactions.[1][2] The principle relies on the high affinity of GST for its substrate, glutathione, which is typically immobilized on beads.[3] A "bait" protein, in this case, a protein containing an FH.4 domain, is expressed as a fusion with GST (GST-FH.4). This fusion protein is then captured on glutathione-coated beads. Subsequently, a cell lysate or a purified "prey" protein is incubated with the immobilized this compound. If the prey protein interacts with the FH.4 domain, it will be "pulled down" with the beads. After washing away non-specific binders, the interacting proteins are eluted and can be identified by methods like Western blotting or mass spectrometry.[2][3]
While the GST-pulldown assay is a powerful tool, it is not without its limitations. The large size of the GST tag (approximately 26 kDa) can sometimes sterically hinder interactions or lead to non-specific binding.[4][5] Therefore, it is crucial to compare and contrast this method with other available techniques to ensure the biological relevance of the observed interactions.
Comparative Analysis of PPI Validation Methods
To provide a clear overview, the following table summarizes the key characteristics of the GST-pulldown assay alongside three other common PPI validation methods: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).
| Feature | GST-Pulldown | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Affinity capture of a GST-tagged bait and its interacting prey.[3] | Immunoprecipitation of an endogenous protein and its binding partners using a specific antibody.[6] | Reconstitution of a functional transcription factor in yeast upon interaction of a bait and prey protein.[7] | Real-time detection of mass changes on a sensor surface as molecules bind and dissociate.[8] | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins. |
| Interaction Type | Primarily direct, in vitro.[1] | Direct or indirect, in vivo or in vitro.[6] | Primarily direct, in vivo (in yeast).[7] | Direct, in vitro.[8] | Direct, in vivo.[9] |
| Quantitative Data | Semi-quantitative (e.g., band intensity on Western blot). | Semi-quantitative to quantitative (with techniques like SILAC). | Qualitative to semi-quantitative (reporter gene activity).[10] | Highly quantitative (affinity, kinetics).[8] | Quantitative (BRET ratio).[9] |
| Tag Requirement | GST tag on bait protein.[3] | No tag required for endogenous proteins; can use tagged proteins.[11] | Fusion tags (DNA-binding and activation domains) on both bait and prey.[7] | No tag required, but one protein is immobilized.[8] | Fusion tags (luciferase and fluorescent protein) on both proteins.[9] |
| Throughput | Low to medium. | Low to medium. | High (suitable for library screening).[12] | Low to medium. | High (suitable for screening). |
| Key Advantage | Relatively simple and cost-effective for confirming direct interactions.[3] | Detects interactions under near-physiological conditions with endogenous proteins.[6] | Powerful for discovering novel interaction partners on a large scale.[7] | Provides real-time kinetic and affinity data without labeling.[8] | Allows for real-time monitoring of interactions in living cells with high sensitivity.[13] |
| Key Limitation | Potential for false positives due to the GST tag and in vitro conditions.[4] | Antibody specificity is critical; may miss transient interactions.[6] | High rate of false positives and negatives; interactions occur in a non-native (yeast) environment.[12] | Requires specialized equipment and purified proteins; immobilization can affect protein function.[14] | Requires genetic fusion of tags, which can alter protein function or localization.[9] |
Experimental Protocols
To facilitate the practical application of these techniques, detailed methodologies for each are provided below.
GST-Pulldown Assay with this compound
This protocol describes the use of a this compound fusion protein to identify interacting partners from a cell lysate.
Materials:
-
This compound fusion protein expression vector (e.g., pGEX series)[15]
-
E. coli expression strain (e.g., BL21)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)[16]
-
Glutathione-agarose beads[17]
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)[16]
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)[18]
-
Cell lysate containing potential prey proteins
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Expression and Purification of this compound:
-
Transform the this compound expression vector into an E. coli expression strain.[1]
-
Induce protein expression with IPTG.[1]
-
Harvest the cells and lyse them to release the fusion protein.[1]
-
Incubate the cleared lysate with glutathione-agarose beads to bind the this compound.[2]
-
Wash the beads extensively to remove unbound proteins.[2]
-
-
Interaction Assay:
-
Incubate the beads with the immobilized this compound with the cell lysate containing potential prey proteins for 2-4 hours at 4°C with gentle rotation.[16]
-
As a negative control, incubate the lysate with beads bound only to GST.
-
-
Washing and Elution:
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein. Alternatively, mass spectrometry can be used to identify unknown interactors.[3]
-
Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps for performing a Co-IP experiment to validate the interaction of a protein with the endogenous FH.4-containing protein.
Materials:
-
Cells or tissues expressing the proteins of interest.
-
Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[19]
-
Antibody specific to the FH.4-containing protein.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Lyse the cells or tissues in Co-IP lysis buffer on ice.[19]
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.
-
Yeast Two-Hybrid (Y2H) Screening
This protocol provides a general workflow for a Y2H screen to identify novel interaction partners of the FH.4 domain.
Materials:
-
Yeast expression vectors (for "bait" and "prey").
-
FH.4 domain cloned into the "bait" vector (e.g., pGBKT7).
-
A cDNA library cloned into the "prey" vector (e.g., pGADT7).
-
Yeast strain (e.g., AH109 or Y2HGold).
-
Yeast transformation reagents.
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
Procedure:
-
Bait Construction and Autoactivation Test:
-
Clone the FH.4 domain into the bait vector.
-
Transform the bait plasmid into the yeast strain and plate on selective media to test for autoactivation of the reporter genes.[21]
-
-
Library Screening:
-
Transform the prey cDNA library into the yeast strain already containing the bait plasmid.
-
Plate the transformed yeast on highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where an interaction is occurring.[22]
-
-
Identification of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the potential interacting proteins.[10]
-
-
Validation:
-
Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Surface Plasmon Resonance (SPR)
This protocol describes a typical SPR experiment to quantify the binding kinetics of the FH.4 domain with a purified interacting protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified FH.4-containing protein (ligand).
-
Purified potential interacting protein (analyte).
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Analyte Binding:
-
Inject a series of concentrations of the purified analyte over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association.[23]
-
-
Dissociation:
-
Flow running buffer over the surface to monitor the dissociation of the analyte.[23]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
-
Bioluminescence Resonance Energy Transfer (BRET)
This protocol details the steps for a BRET assay to monitor the interaction between the FH.4 domain and a partner protein in living cells.
Materials:
-
Mammalian expression vectors for creating fusion proteins with a luciferase (e.g., NanoLuc) and a fluorescent protein (e.g., HaloTag).
-
FH.4 domain and the interacting protein cloned into the respective BRET vectors.
-
Mammalian cell line (e.g., HEK293).
-
Cell transfection reagent.
-
Luciferase substrate (e.g., furimazine for NanoLuc).
-
Plate reader capable of measuring luminescence at two wavelengths.
Procedure:
-
Plasmid Construction and Transfection:
-
Clone the FH.4 domain and the interacting protein into the BRET donor and acceptor vectors, respectively.
-
Co-transfect the mammalian cells with both plasmids.[24]
-
-
Cell Plating and Substrate Addition:
-
BRET Measurement:
-
Immediately measure the luminescence at the emission wavelengths of the donor and acceptor using a plate reader.[24]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio compared to control (e.g., cells expressing only the donor) indicates an interaction.[9]
-
Visualization of Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway Involving an FH.4 Domain-Containing Protein
Caption: A hypothetical signaling pathway where an FH.4 domain-containing protein acts as a scaffold.
GST-Pulldown Experimental Workflow
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. affiniteinstruments.com [affiniteinstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 11. What Are the Main Differences Between GST-Pull Down and CoIP | MtoZ Biolabs [mtoz-biolabs.com]
- 12. singerinstruments.com [singerinstruments.com]
- 13. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.unc.edu [med.unc.edu]
- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 17. goldbio.com [goldbio.com]
- 18. bioke.com [bioke.com]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. Yeast Two-Hybrid System Screening | Springer Nature Experiments [experiments.springernature.com]
- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 24. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Glutathione S-Transferase (GST) Activity in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common assay formats for measuring the activity of Glutathione (B108866) S-Transferase (GST), a key enzyme in cellular detoxification. The focus is on the cross-validation of results obtained from different methodologies to ensure data accuracy and reliability, particularly in the context of screening for potential inhibitors or activators where false positives can be a significant concern.
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide range of endogenous and xenobiotic compounds. They catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and easily excretable. Given their importance in drug metabolism and resistance, accurate measurement of GST activity is vital in drug discovery and development.
This guide will compare the two most prevalent methods for determining GST activity: the spectrophotometric (colorimetric) assay and the fluorometric assay.
Comparison of GST Activity Assay Formats
The choice of assay format can significantly impact experimental outcomes. The following table summarizes the key performance characteristics of the most common GST activity assays.
| Feature | Spectrophotometric Assay | Fluorometric Assay |
| Principle | Measures the increase in absorbance at 340 nm resulting from the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). | Measures the increase in fluorescence resulting from the conjugation of GSH to a non-fluorescent substrate, which becomes fluorescent upon reaction. |
| Sensitivity | Lower | Higher, ideal for low-abundance proteins or limited sample volume. |
| Throughput | High, readily adaptable to 96-well plate format. | High, also suitable for high-throughput screening (HTS). |
| Cost | Generally lower, requires a standard spectrophotometer. | Can be more expensive due to specialized reagents and the need for a fluorometer. |
| Interference | Susceptible to interference from compounds that absorb light at 340 nm. | Less prone to interference from colored compounds, but can be affected by fluorescent compounds. |
| Specificity | CDNB is a broad-spectrum substrate for most GST isozymes (alpha, mu, pi). | Substrate specificity can vary depending on the proprietary reagent used. |
Experimental Protocols
Detailed methodologies for the spectrophotometric and fluorometric assays are provided below. These protocols serve as a starting point and may require optimization based on the specific enzyme source and experimental conditions.
Spectrophotometric GST Activity Assay
This protocol is based on the widely used method involving the conjugation of GSH and CDNB.
Materials:
-
10X Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS), pH 6.5
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Purified GST or cell/tissue lysate
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
For cell lysates, homogenize cells in ice-cold 1X Cell Lysis Buffer.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Assay Cocktail Preparation:
-
Prepare a 100 mM solution of GSH in PBS.
-
Prepare a 100 mM solution of CDNB in ethanol.
-
For each assay, prepare an assay cocktail containing: 980 µl PBS (pH 6.5), 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB.
-
-
Assay Measurement:
-
Add 900 µl of the assay cocktail to a cuvette or an appropriate volume to a 96-well plate.
-
Add 100 µl of the sample (cell lysate or purified enzyme) to the cuvette/well and mix.
-
For the blank, add 100 µl of PBS instead of the sample.
-
Immediately measure the increase in absorbance at 340 nm kinetically for 5 minutes at 25°C.
-
-
Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the sample.
-
Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).
-
Fluorometric GST Activity Assay
This protocol is a general guideline for a fluorometric assay. Specific reagents and protocols may vary depending on the commercial kit used.
Materials:
-
Assay Buffer
-
GST Detection Reagent (non-fluorescent substrate)
-
Reduced Glutathione (GSH)
-
Purified GST or cell/tissue lysate
-
Black 96-well plate
-
Fluorometer with excitation at ~390 nm and emission at ~460 nm
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the spectrophotometric assay protocol.
-
-
Reagent Preparation:
-
Prepare working solutions of the GST Detection Reagent and GSH in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Measurement:
-
Add the sample (cell lysate or purified enzyme) to the wells of a black 96-well plate.
-
Add the GST Detection Reagent and GSH solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Calculation of GST Activity:
-
Subtract the fluorescence of the blank (no enzyme) from the fluorescence of the samples.
-
Determine the GST activity by comparing the sample fluorescence to a standard curve generated with a known amount of purified GST.
-
Visualization of Workflows and Pathways
Diagrams are provided to illustrate the signaling pathway of GST-mediated detoxification and the experimental workflow for cross-validation.
Caption: GST-Mediated Detoxification Pathway.
Caption: Cross-Validation Workflow for GST Activity Assays.
Safety Operating Guide
Essential Safety and Logistical Information
An official Safety Data Sheet (SDS) or specific disposal procedures for a substance labeled "Gst-FH.4" are not available in public resources. The "Gst" designation likely refers to Glutathione S-transferase (GST), a common recombinant protein tag used in research and development. Therefore, this guide provides comprehensive disposal procedures for GST-tagged proteins and associated biological waste, adhering to standard laboratory biosafety practices.
This document outlines essential safety information, operational plans, and step-by-step disposal protocols for liquid and solid waste containing GST-tagged proteins. All procedures are designed to be followed by trained researchers, scientists, and drug development professionals.
Proper disposal of biological waste is crucial to protect laboratory personnel, the public, and the environment from potential biohazards.[1][2] Waste containing recombinant proteins, such as this compound, must be decontaminated before it can be discarded as general waste.[3][4][5] The two primary methods for decontamination are chemical inactivation and steam sterilization (autoclaving).
Waste Segregation: At the point of generation, it is critical to segregate waste streams to ensure proper handling.[2]
-
Liquid Waste: Includes protein solutions, cell culture media, and supernatant from centrifugation.
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, tubes, and culture flasks.[6]
-
Sharps Waste: Includes needles, syringes, and scalpel blades, which must be placed in designated puncture-resistant containers.[5]
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling biological waste.[7]
-
Transport waste in leak-proof, closed secondary containers.[8][9]
-
Never dispose of untreated biological waste directly into sinks or regular trash.[10]
-
If waste is contaminated with other hazardous materials (e.g., radioactive isotopes, hazardous chemicals), it must be managed as mixed waste, following specific institutional procedures.[5]
Disposal Operational Plans
The appropriate disposal method depends on the type of waste (liquid or solid) and the available institutional resources. The following decision workflow should be followed.
This compound Waste Disposal Decision Workflow
Quantitative Data Summary
The following tables summarize key quantitative parameters for the recommended disposal protocols.
Table 1: Chemical Inactivation Parameters for Liquid Waste
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Disinfectant | Sodium Hypochlorite (Bleach) | - | Active ingredient in household bleach.[7] |
| Initial Bleach Concentration | 5.25 - 8.25 | % (w/v) | Concentration varies by manufacturer; check the label.[7] |
| Final Bleach Concentration | 1:10 (v/v) | dilution | For waste with high protein content.[11] |
| Final Sodium Hypochlorite | ~0.5 - 1.0 | % | Target concentration for effective disinfection.[11][12] |
| Minimum Contact Time | 30 | minutes | Longer times (e.g., overnight) are also acceptable.[3][11] |
Table 2: Autoclave Sterilization Parameters for Liquid and Solid Waste
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Temperature | 121 | °C | Standard temperature for moist heat sterilization.[1][9] |
| Pressure | 15 | psi | Required to achieve 121°C steam temperature.[1][8] |
| Minimum Cycle Time (Solids) | 30 | minutes | Time at 121°C; may need to be longer for dense loads.[9] |
| Minimum Cycle Time (Liquids) | 60 | minutes/gallon | Time at 121°C; ensure loosened caps (B75204) for safety.[1] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the decontamination and disposal of this compound waste.
Protocol 1: Chemical Inactivation of Liquid Waste
This protocol is suitable for liquid waste such as protein solutions, cell culture supernatants, and other aqueous solutions containing the GST-tagged protein.
Materials:
-
Household bleach (5.25-8.25% sodium hypochlorite)
-
Appropriate liquid waste collection container
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
pH indicator strips (optional)
Procedure:
-
Collection: Collect liquid this compound waste in a chemically resistant, leak-proof container. Do not fill the container more than 80% to allow for the addition of bleach.
-
Preparation: Perform all work in a well-ventilated area or a chemical fume hood.[7] Ensure all necessary PPE is worn.
-
Bleach Addition: Carefully add household bleach to the liquid waste to achieve a final volume-to-volume (v/v) ratio of 1 part bleach to 9 parts waste (a 1:10 final dilution).[10][11] For example, to 900 mL of waste, add 100 mL of bleach.
-
Mixing: Securely cap the container and mix gently by swirling or inverting several times to ensure the bleach is thoroughly distributed.
-
Inactivation (Contact Time): Allow the mixture to stand for a minimum of 30 minutes.[3][12] For highly concentrated protein solutions, a longer contact time (e.g., 1-2 hours or overnight) is recommended to ensure complete denaturation.[11][13]
-
Disposal: After the required contact time, the decontaminated solution can be carefully poured down a sanitary sewer drain, followed by flushing with a copious amount of cold water.[10][13]
Protocol 2: Autoclave Sterilization of Liquid and Solid Waste
This protocol is the preferred method for solid biological waste and an alternative for liquid waste.
Materials:
-
Autoclavable biohazard bags
-
Autoclavable secondary containment bin (for both solid bags and liquid containers)
-
Steam autoclave
-
Heat-resistant gloves
-
Autoclave indicator tape
Procedure for Liquid Waste:
-
Collection: Collect liquid waste in an autoclavable container (e.g., borosilicate glass or polypropylene (B1209903) bottle). Do not fill more than 75% of the container's volume.[1]
-
Preparation: Loosen the cap of the container significantly (or use a vented cap) to prevent pressure buildup and potential explosion.[2] Place the container in a sturdy, leak-proof secondary containment pan.
-
Loading: Place the pan into the autoclave. Do not overload the autoclave to ensure proper steam penetration.[9]
-
Cycle Selection: Select a liquid cycle (slow exhaust) on the autoclave. Set the cycle for a minimum of 60 minutes at 121°C and 15 psi.[1]
-
Operation: Run the autoclave cycle.
-
Unloading: Once the cycle is complete and the chamber pressure has returned to zero, wear heat-resistant gloves and safety glasses to carefully open the autoclave door. Allow the liquids to cool for at least 15-20 minutes before removing them to prevent boiling over.[2]
-
Disposal: Once cooled, the sterilized liquid can be disposed of down the sanitary sewer.
Procedure for Solid Waste:
-
Collection: Place solid waste (gloves, tubes, plasticware) into an autoclavable biohazard bag. Do not overfill the bag; close it loosely to allow for steam penetration.[2]
-
Preparation: Place the bag inside a rigid, autoclavable secondary containment bin. Add approximately 250 mL of water to the bag to facilitate steam generation if the load is dry.[2] Apply autoclave indicator tape to the bag.
-
Loading: Place the bin in the center of the autoclave.
-
Cycle Selection: Select a standard gravity or vacuum cycle. Set the cycle for a minimum of 30-60 minutes at 121°C and 15 psi.[9]
-
Operation: Run the autoclave cycle.
-
Unloading: After the cycle is complete and the chamber has cooled and depressurized, use heat-resistant gloves to remove the bin.
-
Disposal: Once cooled, the bag containing the sterilized waste can be placed in the regular municipal trash, provided any biohazard symbols are defaced or covered.[2]
References
- 1. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. med.nyu.edu [med.nyu.edu]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. biosafety.utk.edu [biosafety.utk.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. jcesom.marshall.edu [jcesom.marshall.edu]
- 13. auckland.ac.nz [auckland.ac.nz]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
